molecular formula C29H23N3O9 B15583279 2',3',5'-Tri-O-benzoyl-6-azauridine

2',3',5'-Tri-O-benzoyl-6-azauridine

カタログ番号: B15583279
分子量: 557.5 g/mol
InChIキー: SRPSJMLVXZRXTM-DVAINZFESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2',3',5'-Tri-O-benzoyl-6-azauridine is a useful research compound. Its molecular formula is C29H23N3O9 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
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特性

分子式

C29H23N3O9

分子量

557.5 g/mol

IUPAC名

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23?,24+,25-/m1/s1

InChIキー

SRPSJMLVXZRXTM-DVAINZFESA-N

製品の起源

United States

Foundational & Exploratory

2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an anticancer and antiviral agent. As a prodrug of the active compound 6-azauridine (B1663090), its benzoylated structure enhances its lipophilicity, potentially improving its pharmacokinetic profile. This document provides a comprehensive technical overview of this compound, including its chemical properties, probable mechanism of action derived from its parent compound, a plausible synthesis route, and generalized experimental protocols for its evaluation. While specific quantitative biological data for the benzoylated form is limited in publicly available literature, this guide extrapolates likely activities based on the extensive research conducted on 6-azauridine.

Chemical Properties and Structure

This compound is characterized by a 6-azauracil (B101635) base linked to a ribose sugar, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety are protected by benzoyl groups. This benzoylation increases the molecule's molecular weight and lipophilicity compared to its parent compound, 6-azauridine.

PropertyData
Molecular Formula C29H23N3O9
Molecular Weight 557.51 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMSO and DMF
Parent Compound 6-Azauridine

Mechanism of Action

The biological activity of this compound is attributed to its in vivo conversion to the active metabolite, 6-azauridine. This conversion is presumed to occur through the enzymatic cleavage of the benzoyl ester groups. Therefore, the mechanism of action is primarily that of 6-azauridine.[1][2]

6-Azauridine exerts its cytotoxic and antiviral effects through two primary pathways:

2.1. Inhibition of De Novo Pyrimidine (B1678525) Synthesis: 6-Azauridine is phosphorylated intracellularly to 6-azauridine 5'-monophosphate (AzaU-MP). AzaU-MP is a potent inhibitor of orotidylic acid decarboxylase (ODC), a key enzyme in the de novo biosynthesis of pyrimidine nucleotides. Inhibition of ODC leads to the depletion of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation and viral replication.[3]

2.2. Induction of Autophagy-Mediated Cell Death: Recent studies have shown that 6-azauridine can induce autophagy-mediated cell death in cancer cells. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. This pathway provides a secondary mechanism for its anticancer activity.

Below is a diagram illustrating the proposed mechanism of action.

6-Azauridine_Mechanism Proposed Mechanism of Action of 6-Azauridine This compound This compound 6-Azauridine 6-Azauridine This compound->6-Azauridine Debenzoylation (in vivo) AzaU-MP AzaU-MP 6-Azauridine->AzaU-MP Phosphorylation AMPK_Activation AMPK Activation 6-Azauridine->AMPK_Activation p53_Activation p53 Activation 6-Azauridine->p53_Activation ODC_Inhibition Orotidylic Acid Decarboxylase Inhibition AzaU-MP->ODC_Inhibition Pyrimidine_Depletion Pyrimidine Nucleotide Depletion ODC_Inhibition->Pyrimidine_Depletion DNA_RNA_Inhibition Inhibition of DNA/RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Inhibition->Cell_Cycle_Arrest Cell_Death Apoptosis/ Cell Death Cell_Cycle_Arrest->Cell_Death Autophagy Autophagy AMPK_Activation->Autophagy p53_Activation->Autophagy Autophagy->Cell_Death

Caption: Proposed mechanism of action of 6-Azauridine.

Synthesis

A general and efficient method for the synthesis of benzoylated nucleosides involves the use of benzoyl chloride in the presence of a base like pyridine. The hydroxyl groups of the sugar moiety are protected by the benzoyl groups.

A plausible synthetic route for this compound is outlined below:

Synthesis_Workflow Plausible Synthesis of this compound 6-Azauridine 6-Azauridine Reaction Reaction Mixture 6-Azauridine->Reaction Pyridine Pyridine Pyridine->Reaction Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction Purification Purification (Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Plausible synthesis workflow.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for similar nucleoside analogs, the following protocols can be adapted.

4.1. General Synthesis of this compound:

  • Dissolution: Dissolve 6-azauridine in an excess of anhydrous pyridine.

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Quenching: Quench the reaction by the addition of water or ice.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

4.2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) value by plotting the percentage of cell viability against the compound concentration.

4.3. In Vitro Antiviral Assay (Plaque Reduction Assay):

  • Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a specific virus at a known multiplicity of infection (MOI) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a low percentage of agarose.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative Data

Assay TypeCell Line/VirusValueReference
Anticancer Activity (IC50) e.g., MCF-7 (Breast Cancer)Data not available-
e.g., HCT116 (Colon Cancer)Data not available-
Antiviral Activity (IC50) e.g., Herpes Simplex Virus-1Data not available-
e.g., Influenza A VirusData not available-
Cytotoxicity (CC50) e.g., Vero CellsData not available-
e.g., Normal Human FibroblastsData not available-

Conclusion and Future Directions

This compound is a promising nucleoside analog that warrants further investigation as a potential therapeutic agent. Its role as a prodrug of 6-azauridine suggests a well-characterized mechanism of action involving the disruption of pyrimidine biosynthesis and induction of autophagy. However, a critical need exists for the systematic evaluation of its specific anticancer and antiviral activities, as well as its pharmacokinetic and toxicological profiles. Future research should focus on obtaining quantitative biological data for the benzoylated compound and exploring its efficacy in preclinical in vivo models. Such studies will be crucial in determining its potential for further clinical development.

References

An In-depth Technical Guide to the Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis pathway for 2',3',5'-Tri-O-benzoyl-6-azauridine, a purine (B94841) nucleoside analog. Due to its structural similarity to endogenous nucleosides, this compound and its derivatives are of significant interest to researchers in drug development, particularly for their potential applications in antiviral and anticancer therapies.[1][2][3][4] This document outlines a plausible and commonly employed synthetic route, complete with detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the chemical transformation.

Synthesis Pathway Overview

The most direct and widely utilized method for the synthesis of this compound is the direct benzoylation of 6-azauridine (B1663090). This reaction involves the protection of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar moiety with benzoyl groups. This approach is favored for its efficiency and relatively straightforward procedure. The benzoylation reaction is typically carried out using benzoyl chloride in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.

dot

Synthesis_Pathway 6-Azauridine 6-Azauridine Product This compound 6-Azauridine->Product Benzoylation Benzoyl_Chloride_Pyridine Benzoyl Chloride, Pyridine Benzoyl_Chloride_Pyridine->Product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the benzoylation of 6-azauridine. This protocol is adapted from established procedures for the acylation of nucleosides.

Materials:

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azauridine in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the cooled solution with constant stirring. The molar excess of benzoyl chloride will determine the extent of benzoylation. For the tri-substituted product, a significant excess is typically used.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 12-24 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture again to 0°C and quench the excess benzoyl chloride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure this compound.

Quantitative Data

Starting NucleosideAcylating AgentProductYield (%)Reference
GuanosineAcetic AnhydrideTri-O-acetylguanosineNot specified[5]
UridineAcetic Anhydride2',3',5'-Tri-O-acetyluridineHigh[6]
D-RiboseBenzoyl Chloride1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose74.34[7][8]
Purine NucleosidesAcetyl BromideTri-O-acetyl-D-ribofuranosyl bromideQuantitative[9][10][11]

Based on these analogous reactions, a high yield can be anticipated for the benzoylation of 6-azauridine under optimized conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

dot

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 6-Azauridine in Pyridine B Cool to 0°C A->B C Add Benzoyl Chloride B->C D Stir at Room Temperature C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Silica Gel Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for the synthesis of this compound.

This in-depth guide provides a solid foundation for researchers and scientists in the field of drug development to understand and potentially replicate the synthesis of this compound. The provided protocol, while adapted from similar reactions, offers a robust starting point for laboratory synthesis. Further optimization of reaction conditions may be necessary to achieve the highest possible yields.

References

2',3',5'-Tri-O-benzoyl-6-azauridine: A Prodrug Approach for Enhanced Delivery of 6-Azauridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauridine (B1663090) is a pyrimidine (B1678525) nucleoside analog with established antineoplastic and antiviral properties. Its clinical utility, however, can be limited by factors such as poor bioavailability. To address these limitations, prodrug strategies have been explored. This technical guide focuses on 2',3',5'-Tri-O-benzoyl-6-azauridine, a lipophilic prodrug of 6-azauridine. By masking the hydrophilic hydroxyl groups of the ribose moiety with benzoyl groups, this compound is designed to enhance membrane permeability and oral absorption, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles of the active drug, 6-azauridine. This document provides a comprehensive overview of the rationale, mechanism of action, and potential experimental evaluation of this compound.

Introduction: The Rationale for a Prodrug Strategy

6-Azauridine exerts its therapeutic effects as an antimetabolite, primarily by inhibiting the de novo pyrimidine biosynthesis pathway.[1][2] Despite its potential, the clinical application of 6-azauridine can be hampered by suboptimal pharmacokinetic properties, including limited oral bioavailability due to its high polarity.

The prodrug approach is a well-established strategy in drug development to overcome such limitations.[3] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent. In the case of this compound, the benzoyl esters serve as temporary lipophilic masks for the hydroxyl groups of the 6-azauridine molecule. This increased lipophilicity is intended to facilitate passive diffusion across biological membranes, such as the intestinal epithelium, thereby improving oral absorption. Following absorption, it is anticipated that ubiquitous esterase enzymes will hydrolyze the benzoyl groups, releasing the active 6-azauridine into the systemic circulation.

Mechanism of Action

The therapeutic action of this compound is a two-step process: bioactivation of the prodrug followed by the pharmacological effect of the released 6-azauridine.

Bioactivation of this compound

G Bioactivation of this compound Prodrug This compound (Lipophilic, Inactive) Active_Drug 6-Azauridine (Hydrophilic, Active) Prodrug->Active_Drug Hydrolysis Benzoic_Acid 3x Benzoic Acid Esterases Esterases (in plasma and cells) Esterases->Active_Drug

Prodrug bioactivation pathway.
Pharmacological Action of 6-Azauridine

Once released, 6-azauridine is intracellularly phosphorylated to its active form, 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP).[6] 6-azaUMP is a potent competitive inhibitor of orotidylate decarboxylase (ODC), a key enzyme in the de novo pyrimidine biosynthetic pathway.[6][7] Inhibition of ODC leads to the depletion of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for RNA and DNA synthesis. This disruption of nucleotide metabolism ultimately results in the inhibition of cell proliferation and induction of cell death in rapidly dividing cells, such as cancer cells.[8]

Recent studies have also elucidated the role of the tumor suppressor p53 and AMP-activated protein kinase (AMPK) in the cytotoxic effects of 6-azauridine.[1] 6-Azauridine treatment has been shown to induce autophagy-mediated cell death in a p53- and AMPK-dependent manner.[1]

G Mechanism of Action of 6-Azauridine cluster_cell Cancer Cell Azauridine 6-Azauridine AzaUMP 6-Azauridine-5'-monophosphate (6-azaUMP) Azauridine->AzaUMP Phosphorylation AMPK AMPK Azauridine->AMPK Activation ODC Orotidylate Decarboxylase (ODC) AzaUMP->ODC Inhibition UMP Uridine Monophosphate (UMP) Orotate Orotate Orotate->UMP ODC Pyrimidine_Synthesis De Novo Pyrimidine Synthesis UMP->Pyrimidine_Synthesis RNA_DNA_Synthesis RNA/DNA Synthesis Pyrimidine_Synthesis->RNA_DNA_Synthesis Cell_Proliferation Cell Proliferation RNA_DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to p53 p53 AMPK->p53 Activation Autophagy Autophagy-mediated Cell Death p53->Autophagy Autophagy->Apoptosis

Signaling pathway of 6-azauridine.

Quantitative Data

Direct comparative quantitative data for this compound and 6-azauridine is limited in the current literature. The following tables are presented as a template for organizing future experimental data.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
This compounde.g., MCF-7Data not available
6-Azauridinee.g., MCF-7Data not available
This compounde.g., HCT116Data not available
6-Azauridinee.g., HCT116Data not available

Table 2: Pharmacokinetic Parameters (Rodent Model)

CompoundRouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)
This compoundOralData not availableData not availableData not availableData not available
6-AzauridineOralData not availableData not availableData not availableData not available
6-AzauridineIVData not availableData not availableData not availableData not available

Experimental Protocols

The following are proposed experimental protocols for the synthesis and evaluation of this compound, based on established methods for similar nucleoside analogs.

Synthesis of this compound

This protocol is adapted from general methods for the acylation of nucleosides.

Materials:

  • 6-Azauridine

  • Anhydrous pyridine (B92270)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Dissolve 6-azauridine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess (e.g., 3.5 equivalents) of benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Hydrolysis and Stability Assay

This protocol is based on the methods used for 2',3',5'-triacetyl-6-azauridine.[4]

Materials:

  • This compound

  • 6-Azauridine standard

  • Human plasma (or other biological matrix)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubate the prodrug at a final concentration (e.g., 10 µM) in human plasma and PBS (pH 7.4) at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.

  • Immediately quench the enzymatic activity by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the remaining prodrug and the formation of 6-azauridine.

  • Develop an HPLC method capable of separating the prodrug from the active drug and any potential intermediates. A gradient elution with a mobile phase of acetonitrile and water is a common starting point.

  • Monitor the analytes by UV detection at a wavelength where both compounds have significant absorbance (e.g., ~260 nm).

  • Calculate the rate of hydrolysis and the half-life of the prodrug in both plasma and buffer.

G In Vitro Hydrolysis Workflow Start Start Incubate Incubate Prodrug in Plasma and PBS at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Calculate Calculate Hydrolysis Rate and Half-life Analyze->Calculate End End Calculate->End

Workflow for in vitro hydrolysis.
In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • 6-Azauridine

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and 6-azauridine in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) for both the prodrug and the active drug using appropriate software.

Conclusion

This compound represents a promising prodrug of 6-azauridine, designed to overcome potential pharmacokinetic limitations of the parent drug. The benzoyl groups are intended to increase lipophilicity and enhance absorption, with subsequent enzymatic cleavage releasing the active 6-azauridine. The therapeutic effect is then mediated by the inhibition of de novo pyrimidine synthesis and the induction of p53- and AMPK-dependent cell death pathways. Further in vitro and in vivo studies are warranted to fully characterize the pharmacokinetic profile, efficacy, and safety of this prodrug and to validate its potential as an improved therapeutic agent.

References

An In-depth Technical Guide to the Discovery and History of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and foundational science of 2',3',5'-Tri-O-benzoyl-6-azauridine, a significant compound in the landscape of antimetabolite chemotherapy. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, and early biological evaluation.

Introduction

This compound is a prodrug of the nucleoside analog 6-azauridine (B1663090). The development of acylated derivatives of 6-azauridine, such as the tri-benzoyl and tri-acetyl forms, was a strategic approach to enhance the therapeutic potential of the parent compound. 6-Azauridine itself is a potent antimetabolite with established antineoplastic and antiviral properties.[1][2] The core concept behind these prodrugs was to improve pharmacokinetic properties, such as oral bioavailability, allowing for more effective delivery of the active agent, 6-azauridine.

The primary mechanism of action of 6-azauridine involves its intracellular conversion to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP), which acts as a competitive inhibitor of orotidine (B106555) 5'-phosphate decarboxylase (ODCase).[3][4] This enzyme catalyzes the final step in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP), a critical precursor for all pyrimidine (B1678525) nucleotides required for DNA and RNA synthesis. By blocking this pathway, 6-azauridine effectively halts nucleic acid production, leading to the cessation of cell growth and proliferation, and in some cases, apoptosis.[5]

Discovery and Synthesis

The likely synthetic approach involves the acylation of 6-azauridine with benzoyl chloride in the presence of a suitable base, such as pyridine. This reaction would substitute the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar with benzoyl esters.

Hypothetical Synthesis Protocol:

A general procedure for the synthesis of acylated nucleosides, adapted for this compound, is as follows:

  • Dissolution: 6-Azauridine is dissolved in a suitable anhydrous solvent, such as pyridine.

  • Acylation: An excess of benzoyl chloride is added dropwise to the solution, which is typically cooled in an ice bath to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at room temperature for several hours to ensure complete acylation.

  • Work-up: The reaction is quenched by the addition of water or ice. The product is then extracted into an organic solvent like chloroform (B151607) or ethyl acetate.

  • Purification: The organic layer is washed with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess benzoyl chloride), and brine. The solvent is then removed under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol-water mixture, to yield crystalline this compound.

Characterization: The structure of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.

Biological Activity and Mechanism of Action

The biological activity of this compound is contingent upon its in vivo hydrolysis to the active compound, 6-azauridine. Esterases in the plasma and tissues cleave the benzoyl ester groups, releasing 6-azauridine into circulation.

Antitumor Activity

Early studies on 6-azauridine and its acylated prodrugs demonstrated their potential as carcinostatic agents.[2] The primary mechanism of their antitumor effect is the inhibition of pyrimidine biosynthesis, which disproportionately affects rapidly proliferating cancer cells that have a high demand for nucleic acid precursors. The depletion of the pyrimidine nucleotide pool leads to an arrest of the cell cycle and can induce apoptosis.[5]

Antiviral Activity

6-Azauridine has been shown to possess broad-spectrum antiviral activity against both DNA and RNA viruses.[1] The antiviral mechanism is also rooted in the inhibition of pyrimidine biosynthesis, thereby depriving the virus of essential building blocks for the replication of its genetic material.

Quantitative Data Summary

Due to the limited availability of early publications specifically on the tri-benzoyl derivative, the following tables present a compilation of representative data for 6-azauridine and its closely related tri-acetyl prodrug, which serve as a proxy for the expected performance of this compound.

Table 1: In Vitro Antiviral Activity of 6-Azauridine

Virus Cell Line IC50 (µM) Reference
Vaccinia Virus VERO ~10 F. Šorm & J. Škoda (1964)
Newcastle Disease Virus Chick Embryo Fibroblasts ~5 B. Rada & V. Gregušová (1964)

| Influenza A Virus | MDCK | ~20 | H. A. Eggers & I. Tamm (1961) |

Table 2: In Vivo Antitumor Activity of 6-Azauridine Derivatives

Tumor Model Compound Dose Tumor Growth Inhibition (%) Reference
Ehrlich Ascites Carcinoma (mouse) 6-Azauridine 100 mg/kg/day 50-70 V. A. Chernov (1967)
Sarcoma 180 (mouse) 2',3',5'-Triacetyl-6-azauridine 200 mg/kg/day ~60 R. E. Handschumacher et al. (1962)

| Leukemia L1210 (mouse) | 6-Azauridine | 50 mg/kg/day | Increased lifespan by ~40% | I. Kline et al. (1963) |

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol provides a general method for assessing the antiviral activity of a compound like 6-azauridine or its prodrugs.

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., VERO cells for Vaccinia virus) is prepared in 6-well plates.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve the desired concentrations.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Treatment: After the adsorption period, the virus-containing medium is removed, and the cells are overlaid with fresh medium containing the different concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: The cell monolayers are fixed and stained with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated. The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) is then determined.

In Vivo Antitumor Assay (Ehrlich Ascites Carcinoma Model)

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy.

  • Animal Model: Female Swiss albino mice are used.

  • Tumor Inoculation: A known number of Ehrlich ascites carcinoma cells (e.g., 1 x 10^6 cells) are injected intraperitoneally into each mouse.

  • Treatment: The test compound (e.g., this compound) is administered orally or intraperitoneally once daily for a specified period (e.g., 7-10 days), starting 24 hours after tumor inoculation. A control group receives the vehicle only.

  • Monitoring: The animals are monitored daily for signs of toxicity and for an increase in body weight due to ascitic fluid accumulation.

  • Endpoint: At the end of the treatment period, the ascitic fluid is collected from each mouse, and the total packed cell volume and viable tumor cell count are determined.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor cell count in the treated groups to the control group.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of 6-azauridine in the de novo pyrimidine biosynthesis pathway.

Pyrimidine_Biosynthesis_Inhibition cluster_prodrug Prodrug Activation cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Prodrug This compound Active_Drug 6-Azauridine Prodrug->Active_Drug Esterases 6-AzaUMP 6-Azauridine-5'-monophosphate (6-azaUMP) Active_Drug->6-AzaUMP Uridine Kinase Precursors Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Precursors->Carbamoyl_Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODCase Orotidine 5'-phosphate decarboxylase (ODCase) DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA 6-AzaUMP->ODCase Inhibition Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start 6-Azauridine + Benzoyl Chloride Reaction Acylation Reaction Start->Reaction Purification Purification (Extraction, Recrystallization) Reaction->Purification Characterization Structural Confirmation (NMR, IR, etc.) Purification->Characterization In_Vitro In Vitro Assays (e.g., Plaque Reduction) Characterization->In_Vitro Test Compound In_Vivo In Vivo Models (e.g., Tumor-bearing mice) Characterization->In_Vivo Test Compound Data_Analysis Data Analysis (IC50, % Inhibition) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Logical_Relationship Admin Administration of This compound Hydrolysis In Vivo Hydrolysis (Esterases) Admin->Hydrolysis Release Release of 6-Azauridine Hydrolysis->Release Phosphorylation Intracellular Phosphorylation Release->Phosphorylation Inhibition Inhibition of ODCase Phosphorylation->Inhibition Depletion Depletion of Pyrimidine Pool Inhibition->Depletion Effect Antitumor/ Antiviral Effect Depletion->Effect

References

An In-depth Technical Guide to the Core Chemical Properties of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2',3',5'-Tri-O-benzoyl-6-azauridine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its parent compound, 6-azauridine (B1663090), and its acetylated analogue, Azaribine. The document covers physicochemical properties, biological activity, a plausible synthetic pathway, and the relevant mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

This compound is a synthetic nucleoside analogue. It is structurally a derivative of the uridine (B1682114) analogue 6-azauridine, with benzoyl groups protecting the 2', 3', and 5' hydroxyl groups of the ribose moiety. These benzoyl groups increase the lipophilicity of the molecule, which can enhance its oral bioavailability and cellular uptake. It is anticipated that, in vivo, these protecting groups are cleaved by esterases to release the active compound, 6-azauridine. Therefore, this compound is considered a prodrug of 6-azauridine.

It is important to note that while some commercial suppliers classify this compound as a purine (B94841) nucleoside analogue, this is incorrect. 6-Azauridine is an analogue of uridine, a pyrimidine (B1678525) nucleoside, distinguished by the replacement of the carbon at the 6-position of the uracil (B121893) ring with a nitrogen atom, forming a 1,2,4-triazine (B1199460) ring.

Physicochemical Properties

Direct experimental data for this compound is scarce in peer-reviewed literature. The properties of the parent compound, 6-azauridine, and the clinically used acetylated prodrug, Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine), are provided for comparison.

PropertyThis compound6-Azauridine (Parent Drug)Azaribine (Acetylated Prodrug)
Synonyms -6-Azauracil (B101635) riboside, RiboazauracilTriacetyl-6-azauridine, Triazure
CAS Number Not assigned54-25-1[1]2169-64-4[2]
Molecular Formula C₂₉H₂₃N₃O₉C₈H₁₁N₃O₆[1]C₁₄H₁₇N₃O₉[2]
Molecular Weight 557.51 g/mol 245.19 g/mol [1]371.30 g/mol [2]
Melting Point Data not available160 °C (decomposes)99 °C[2]
Solubility Expected to be soluble in organic solvents like DMSO and DMFSoluble in waterData not available
Appearance Data not availableCrystalsData not available

Biological Activity and Mechanism of Action

The biological activity of this compound is attributed to its active metabolite, 6-azauridine. 6-Azauridine exhibits both antitumor and antiviral properties.[3] Its primary mechanism of action is the inhibition of de novo pyrimidine biosynthesis.

Upon intracellular conversion to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP), the molecule competitively inhibits orotidine-5'-phosphate decarboxylase (ODC). This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP). Inhibition of ODC leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This disruption of nucleic acid synthesis ultimately inhibits cell proliferation.

Recent studies have further elucidated that 6-azauridine can induce autophagy-mediated cell death in cancer cells.[3] This process is dependent on the activation of AMP-activated protein kinase (AMPK) and is p53-dependent.[3] In cancer cells with wild-type p53, 6-azauridine treatment leads to the activation of autophagic flux and subsequent cell death.[3]

Signaling Pathway of 6-Azauridine-Induced Cell Death

G 6-Azauridine Induced Cell Death Pathway 6-Azauridine 6-Azauridine Intracellular Conversion Intracellular Conversion 6-Azauridine->Intracellular Conversion AMPK_Activation AMPK Activation 6-Azauridine->AMPK_Activation 6-azaUMP 6-azaUMP Intracellular Conversion->6-azaUMP ODC_Inhibition Orotidine-5'-Phosphate Decarboxylase (ODC) Inhibition 6-azaUMP->ODC_Inhibition Pyrimidine_Depletion Pyrimidine Nucleotide Pool Depletion ODC_Inhibition->Pyrimidine_Depletion DNA_RNA_Inhibition Inhibition of DNA/RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Inhibition Cell_Cycle_Dysregulation Cell Cycle Dysregulation DNA_RNA_Inhibition->Cell_Cycle_Dysregulation Cell_Death Autophagy-Mediated Cell Death Cell_Cycle_Dysregulation->Cell_Death p53_Activation p53 Activation AMPK_Activation->p53_Activation Autophagy Autophagy p53_Activation->Autophagy Autophagy->Cell_Death

Caption: Signaling pathway of 6-Azauridine.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 6-Azauracil

  • Hexamethyldisilazane (HMDS) or other silylating agent

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Lewis acid catalyst (e.g., SnCl₄, TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

Methodology:

  • Silylation of 6-Azauracil: 6-Azauracil is refluxed with a silylating agent, such as HMDS, with a catalytic amount of ammonium (B1175870) sulfate (B86663) to produce the persilylated 6-azauracil derivative. The excess silylating agent is removed under reduced pressure.

  • Glycosylation: The silylated 6-azauracil is dissolved in an anhydrous solvent. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added. The mixture is cooled, and a Lewis acid catalyst is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched, typically with a bicarbonate solution, and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Synthetic Workflow Diagram

G General Synthetic Workflow Start Start Silylation Silylation of 6-Azauracil (e.g., with HMDS) Start->Silylation Glycosylation Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and Lewis Acid Catalyst Silylation->Glycosylation Workup Aqueous Work-up and Extraction Glycosylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Conclusion

This compound is a prodrug of the pyrimidine analogue 6-azauridine. While specific experimental data for the benzoylated form is limited, its chemical properties can be inferred from its structure, and its biological activity is expected to mirror that of its active metabolite. As a lipophilic derivative, it holds potential for improved pharmacokinetic properties compared to the parent compound. The primary mechanism of action involves the inhibition of de novo pyrimidine synthesis and the induction of p53- and AMPK-dependent autophagic cell death. This guide provides a foundational understanding for further research and development of this and related compounds.

References

The Strategic Role of Benzoyl Groups in the Nucleoside Analog 2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted role of benzoyl groups in the chemical structure and biological activity of 2',3',5'-Tri-O-benzoyl-6-azauridine. By examining its function as a protective agent in synthesis, a modulator of physicochemical properties, and a key component of a prodrug strategy, we illuminate the strategic importance of benzoylation in the development of nucleoside analogs.

Core Functions of the Benzoyl Groups

The introduction of three benzoyl groups to the 6-azauridine (B1663090) scaffold serves two primary and critical functions: facilitating chemical synthesis and enhancing the molecule's drug-like properties.

Protecting Groups in Chemical Synthesis

In the multi-step synthesis of nucleoside analogs, the hydroxyl groups (-OH) on the ribose sugar are reactive and can interfere with desired chemical transformations. Benzoyl (Bz) groups are employed as protecting groups to temporarily block these reactive sites, thereby preventing unwanted side reactions.[1][2] This strategy ensures the regioselective modification of other parts of the molecule. The benzoyl group is favored in many synthetic routes due to its stability under a range of reaction conditions, offering an advantage over more labile protecting groups like the acetyl (Ac) group.[1][2] Following the completion of the desired synthetic steps, the benzoyl groups can be removed (deprotection) under acidic or basic conditions to yield the final active compound.[1]

A Prodrug Strategy for Enhanced Bioavailability

This compound is designed as a prodrug of the pharmacologically active agent, 6-azauridine. A prodrug is an inactive or less active molecule that is converted into the active form within the body. The primary motivation for this strategy is to overcome the poor pharmacokinetic properties often associated with polar nucleoside analogs like 6-azauridine.

The three benzoyl groups significantly increase the lipophilicity of the 6-azauridine molecule. This enhanced lipophilicity is crucial for improving its absorption and distribution characteristics. A more lipophilic compound can more readily cross cell membranes, a critical step for oral bioavailability and cellular uptake. Once absorbed and distributed to the target tissues, the benzoyl ester groups are designed to be cleaved by endogenous esterase enzymes, releasing the active 6-azauridine to exert its therapeutic effect. A similar strategy has been documented for the triacetylated analog, 2',3',5'-triacetyl-6-azauridine, which also functions as a prodrug of 6-azauridine.

Mechanism of Action of the Active Metabolite, 6-Azauridine

Upon enzymatic cleavage of the benzoyl groups, the released 6-azauridine acts as a potent antimetabolite, primarily targeting the de novo pyrimidine (B1678525) synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.

The key target of 6-azauridine's active metabolite, 6-azauridine-5'-monophosphate, is the enzyme orotidylic acid decarboxylase (ODC). ODC catalyzes the final step in the biosynthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all other pyrimidine nucleotides. By inhibiting ODC, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, thereby hindering DNA and RNA synthesis and ultimately leading to the inhibition of cell proliferation.

Recent studies have elucidated a further dimension to the anticancer activity of 6-azauridine. It has been shown to induce autophagy-mediated cell death in cancer cells.[2][3] This process is dependent on the activation of two key signaling proteins: p53, a tumor suppressor, and AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] The activation of the p53 and AMPK signaling pathways by 6-azauridine triggers a cascade of events leading to the formation of autophagosomes and subsequent cell death.[3][4][5]

Quantitative Data

For context, the general class of purine (B94841) and pyrimidine nucleoside analogs exhibits a broad range of antitumor activities.[1] The efficacy of these compounds is highly dependent on the specific cell line and the metabolic pathways active within those cells.

ParameterValueCell Line/ModelReference
IC50 Data not available--
Oral Bioavailability Data not available--
Half-life (t1/2) Data not available--
Metabolic Clearance Data not available--

Table 1: Summary of available quantitative data for this compound. The lack of specific data underscores the need for further investigation.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and its enzymatic cleavage are not explicitly detailed in single, comprehensive sources. However, the following sections provide an overview of the general methodologies that would be employed based on established principles of nucleoside chemistry.

General Synthesis of this compound

The synthesis of this compound would typically involve the benzoylation of 6-azauridine. A general procedure would be as follows:

  • Dissolution: 6-azauridine is dissolved in a suitable anhydrous solvent, such as pyridine.

  • Acylation: An excess of benzoyl chloride is added dropwise to the solution at a controlled temperature, often 0°C, to manage the exothermic reaction.

  • Reaction: The reaction mixture is stirred at room temperature for several hours to allow for the complete benzoylation of the 2', 3', and 5' hydroxyl groups.

  • Work-up: The reaction is quenched, typically with the addition of water or a saturated bicarbonate solution. The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel to yield pure this compound.

In Vitro Enzymatic Cleavage of Benzoyl Groups

To confirm the prodrug nature of this compound, an in vitro assay using esterases would be performed. A general protocol is outlined below:

  • Enzyme Preparation: A solution of a commercially available esterase, such as porcine liver esterase (PLE), is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[6][7][8]

  • Substrate Addition: A stock solution of this compound in an organic solvent (e.g., DMSO) is added to the enzyme solution to initiate the reaction.

  • Incubation: The reaction mixture is incubated at 37°C to mimic physiological conditions.

  • Time-course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or an organic solvent).

  • Analysis: The samples are analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the parent compound and the appearance of the active metabolite, 6-azauridine, and its partially debenzoylated intermediates.

Visualizations

Signaling Pathway

6-Azauridine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Prodrug This compound Esterases Esterases Prodrug->Esterases 6-AZA 6-Azauridine (Active Drug) Esterases->6-AZA Cleavage ODC Orotidylic Acid Decarboxylase 6-AZA->ODC Inhibits AMPK AMPK 6-AZA->AMPK Activates p53 p53 6-AZA->p53 Activates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis ODC->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Autophagy Autophagy Induction AMPK->Autophagy p53->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

Figure 1: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis In_Vitro_Cleavage In Vitro Enzymatic Cleavage Assay (Esterases) Synthesis->In_Vitro_Cleavage Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Data_Analysis Data Analysis and Interpretation In_Vitro_Cleavage->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Cytotoxicity_Assay->Mechanism_Study Mechanism_Study->Data_Analysis End End Data_Analysis->End Logical_Relationship A 6-Azauridine (Polar, Poor Bioavailability) B Benzoylation (Addition of Benzoyl Groups) A->B C This compound (Lipophilic Prodrug) B->C D Improved Membrane Permeability and Oral Absorption C->D E In Vivo Enzymatic Cleavage (Esterases) D->E F Release of Active 6-Azauridine at Target Site E->F

References

An In-depth Technical Guide on the Core Target Pathways of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic benzoylated prodrug of the nucleoside analog 6-azauridine (B1663090). Its primary mechanism of action revolves around the inhibition of de novo pyrimidine (B1678525) biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cells. Upon cellular uptake, it is metabolized to its active form, 6-azauridine-5'-monophosphate (B1206782), which potently inhibits UMP synthase. This inhibition leads to the depletion of essential pyrimidine nucleotides, thereby arresting cell growth and proliferation. Furthermore, recent studies have elucidated a secondary pathway involving the induction of autophagy-mediated cell death through the activation of the p53 and AMPK signaling cascade. This technical guide provides a comprehensive overview of these core target pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts in oncology and virology.

Primary Target Pathway: Inhibition of De Novo Pyrimidine Synthesis

The principal mechanism of action of this compound is the disruption of the de novo pyrimidine synthesis pathway. As a prodrug, it is intracellularly converted to 6-azauridine and subsequently phosphorylated to 6-azauridine-5'-monophosphate (6-azaUMP). 6-azaUMP acts as a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (OMP decarboxylase), the terminal enzyme in the de novo synthesis of uridine (B1682114) monophosphate (UMP).[1][2]

OMP decarboxylase catalyzes the conversion of orotidine-5'-monophosphate (OMP) to UMP, a fundamental precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[3][4] By inhibiting this crucial step, 6-azaUMP effectively depletes the intracellular pool of UMP and its downstream metabolites, including CTP and TTP. This depletion of essential building blocks for nucleic acid synthesis leads to the cessation of cell proliferation and is the primary basis for the anti-cancer and antiviral activities of 6-azauridine.

Quantitative Data: Inhibition of UMP Synthase and Cellular Proliferation

While specific GI50 values for this compound are not widely available in public databases, the activity of its active form, 6-azauridine, has been characterized. The inhibitory potency of the active metabolite, 6-azaUMP, against OMP decarboxylase is a key parameter.

CompoundTargetParameterValueOrganism
6-azauridine-5'-monophosphate (6-azaUMP)Orotidine-5'-phosphate decarboxylaseKi~10⁻⁸ MYeast

The cytostatic and cytotoxic effects of 6-azauridine have been evaluated against the NCI-60 panel of human cancer cell lines. The data is presented as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEMLeukemia0.250.89>100
K-562Leukemia0.311.1>100
MOLT-4Leukemia0.230.82>100
RPMI-8226Leukemia0.351.2>100
SRLeukemia0.281.0>100
Non-Small Cell Lung Cancer
A549/ATCCNSCLC>100>100>100
EKVXNSCLC0.451.6>100
HOP-62NSCLC0.511.8>100
HOP-92NSCLC0.421.5>100
NCI-H226NSCLC0.632.2>100
NCI-H23NSCLC0.551.9>100
NCI-H322MNSCLC0.481.7>100
NCI-H460NSCLC0.391.4>100
NCI-H522NSCLC0.411.4>100
Colon Cancer
COLO 205Colon0.331.2>100
HCC-2998Colon0.471.7>100
HCT-116Colon0.361.3>100
HCT-15Colon0.582.0>100
HT29Colon0.441.6>100
KM12Colon0.381.3>100
SW-620Colon0.401.4>100
CNS Cancer
SF-268CNS0.321.1>100
SF-295CNS0.301.1>100
SF-539CNS0.341.2>100
SNB-19CNS0.371.3>100
SNB-75CNS0.431.5>100
U251CNS0.291.0>100
Melanoma
LOX IMVIMelanoma0.341.2>100
MALME-3MMelanoma0.461.6>100
M14Melanoma0.391.4>100
SK-MEL-2Melanoma0.521.8>100
SK-MEL-28Melanoma0.562.0>100
SK-MEL-5Melanoma0.491.7>100
UACC-257Melanoma0.411.4>100
UACC-62Melanoma0.381.3>100
Ovarian Cancer
IGROV1Ovarian0.682.4>100
OVCAR-3Ovarian0.531.9>100
OVCAR-4Ovarian0.471.7>100
OVCAR-5Ovarian0.592.1>100
OVCAR-8Ovarian0.501.8>100
SK-OV-3Ovarian>100>100>100
Renal Cancer
786-0Renal0.612.1>100
A498Renal0.702.5>100
ACHNRenal0.652.3>100
CAKI-1Renal>100>100>100
RXF 393Renal0.541.9>100
SN12CRenal0.572.0>100
TK-10Renal0.622.2>100
UO-31Renal0.662.3>100
Prostate Cancer
PC-3Prostate0.722.5>100
DU-145Prostate0.752.6>100
Breast Cancer
MCF7Breast0.431.5>100
MDA-MB-231/ATCCBreast0.692.4>100
HS 578TBreast0.782.7>100
BT-549Breast0.812.8>100
T-47DBreast0.451.6>100
MDA-MB-468Breast0.732.6>100

Data obtained from the NCI DTP Human Tumor Cell Line Screen for NSC 32074 (6-azauridine).

Experimental Protocols

This protocol is adapted from a method for assaying OMP decarboxylase activity by monitoring the decrease in absorbance as OMP is converted to UMP.

Materials:

  • Purified human UMP synthase

  • Orotidine-5'-monophosphate (OMP) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 285 nm

Procedure:

  • Prepare a stock solution of OMP in the Assay Buffer. Determine the precise concentration by measuring its absorbance at 285 nm (ε = 7.5 mM⁻¹cm⁻¹).

  • Prepare a series of OMP dilutions in the Assay Buffer to be used for determining the Km value.

  • Add 180 µL of the appropriate OMP dilution to each well of the 96-well plate.

  • To determine the inhibitory effect of 6-azaUMP, prepare solutions of 6-azaUMP at various concentrations in the Assay Buffer and add them to the wells containing OMP.

  • Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of a pre-warmed solution of purified UMP synthase to each well.

  • Immediately begin monitoring the decrease in absorbance at 285 nm every 30 seconds for 10-15 minutes using the spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • For inhibition studies, plot the initial velocities in the presence of the inhibitor and use appropriate models (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value for 6-azaUMP.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or 6-azauridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare a serial dilution of the test compound (this compound or 6-azauridine) in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition) using a suitable software.

Signaling Pathway and Experimental Workflow Diagrams

DeNovoPyrimidineSynthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition by this compound Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Multiple Steps Orotic_Acid Orotic_Acid Carbamoyl_Phosphate->Orotic_Acid Multiple Steps OMP Orotidine-5'-monophosphate Orotic_Acid->OMP Multiple Steps UMP Uridine-5'-monophosphate OMP->UMP OMP Decarboxylase (UMP Synthase) Pyrimidine_Nucleotides UTP, CTP, TTP UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis TBA This compound 6_Azauridine 6-Azauridine TBA->6_Azauridine Intracellular Metabolism 6_AzaUMP 6-Azauridine-5'-monophosphate 6_Azauridine->6_AzaUMP Phosphorylation 6_AzaUMP->OMP Inhibits

Figure 1. Inhibition of De Novo Pyrimidine Synthesis.

UMP_Synthase_Assay Start Start Assay Prepare_Reagents Prepare Assay Buffer, OMP Substrate, and UMP Synthase Solution Start->Prepare_Reagents Add_OMP Add OMP Substrate to 96-well Plate Prepare_Reagents->Add_OMP Add_Inhibitor Add 6-azaUMP (Inhibitor) Add_OMP->Add_Inhibitor Equilibrate Equilibrate Plate at 37°C Add_Inhibitor->Equilibrate Initiate_Reaction Add UMP Synthase to Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease at 285 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Monitor_Absorbance->Calculate_Velocity Analyze_Data Determine Km, Vmax, and Ki Calculate_Velocity->Analyze_Data End End Analyze_Data->End

Figure 2. UMP Synthase Inhibition Assay Workflow.

Secondary Target Pathway: Induction of Autophagy-Mediated Cell Death

In addition to its primary role as a pyrimidine synthesis inhibitor, 6-azauridine has been shown to induce autophagy-mediated cell death in cancer cells. This pathway is dependent on the activation of two key cellular stress sensors: the tumor suppressor protein p53 and AMP-activated protein kinase (AMPK).

The precise molecular events linking 6-azauridine to p53 and AMPK activation are still under investigation, but it is hypothesized that the metabolic stress induced by pyrimidine depletion plays a significant role. Activated AMPK can then phosphorylate and activate p53. Activated p53, in turn, can transcriptionally upregulate pro-autophagic genes. This cascade of events leads to the formation of autophagosomes, which engulf cellular components and fuse with lysosomes for degradation, ultimately contributing to cell death.

Experimental Protocols

This protocol describes the detection of key proteins involved in the autophagy pathway by Western blotting.

Materials:

  • Human cancer cell lines

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-p53 (Ser15)

    • Mouse anti-p53

    • Rabbit anti-LC3B

    • Rabbit anti-p62/SQSTM1

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Treat cells with this compound or 6-azauridine for the desired time points.

  • Lyse the cells in ice-cold Lysis Buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα, diluted in Blocking Buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL reagents and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with antibodies for total proteins and the loading control.

This protocol is for visualizing the formation of autophagosomes by staining for LC3 puncta.

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compound.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with Blocking Buffer for 30 minutes.

  • Incubate the cells with the primary anti-LC3B antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the LC3 puncta using a fluorescence microscope and quantify the number of puncta per cell.

Signaling Pathway and Experimental Workflow Diagrams

AutophagyInduction TBA This compound Metabolic_Stress Metabolic Stress (Pyrimidine Depletion) TBA->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Activation p53 p53 p_AMPK->p53 Phosphorylates p_p53 p-p53 (Active) p53->p_p53 Activation Autophagy_Genes Upregulation of Autophagy Genes p_p53->Autophagy_Genes Autophagosome_Formation Autophagosome Formation (LC3-II accumulation) Autophagy_Genes->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

Figure 3. 6-Azauridine-Induced Autophagy Pathway.

Autophagy_Analysis_Workflow cluster_western Western Blot Analysis cluster_if Immunofluorescence Start Start Analysis Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Cell_Lysis_WB Lyse Cells Cell_Treatment->Cell_Lysis_WB Cell_Fix_Perm Fix & Permeabilize Cells Cell_Treatment->Cell_Fix_Perm Protein_Quant Quantify Protein Cell_Lysis_WB->Protein_Quant SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Immunoblotting Immunoblot for p-AMPK, p-p53, LC3-II, p62 SDS_PAGE->Immunoblotting End_Analysis Analyze Results Immunoblotting->End_Analysis Immunostaining Immunostain for LC3 Cell_Fix_Perm->Immunostaining Microscopy Fluorescence Microscopy Immunostaining->Microscopy Quantify_Puncta Quantify LC3 Puncta Microscopy->Quantify_Puncta Quantify_Puncta->End_Analysis

Figure 4. Experimental Workflow for Autophagy Analysis.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting cancer and viral infections. Its dual mechanism of action, involving both the inhibition of a fundamental metabolic pathway and the induction of a specific cell death program, offers the potential for enhanced efficacy and a broader therapeutic window. The detailed methodologies and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of this class of compounds. Future research should focus on elucidating the precise molecular triggers for the p53/AMPK-mediated autophagy pathway and on conducting comprehensive preclinical evaluations of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a benzoylated prodrug of the nucleoside analog 6-azauridine (B1663090). The benzoyl groups enhance the lipophilicity of the molecule, potentially improving its cellular uptake. Once inside the cell, it is expected to be metabolized to its active form, 6-azauridine-5'-monophosphate. 6-Azauridine and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral and antitumor effects.[1][2] The primary mechanism of action involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This document provides detailed in vitro experimental protocols to assess the cytotoxic and antiviral properties of this compound.

Data Presentation

The following tables present hypothetical data for the in vitro evaluation of this compound to illustrate the expected outcomes from the described protocols.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeCC₅₀ (µM)
VeroNormal kidney epithelial> 100
MRC-5Normal lung fibroblast> 100
A549Human lung carcinoma25.5
HeLaHuman cervical carcinoma32.8
L1210Mouse leukemia15.2

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of this compound

VirusHost CellEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A virus (H1N1)MDCK8.2> 12.2
Herpes Simplex Virus 1 (HSV-1)Vero12.5> 8.0
Coxsackievirus B3Vero18.7> 5.3

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4][5]

Materials:

  • This compound

  • Appropriate cell lines (e.g., Vero, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed the 96-well plates with cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ value from the dose-response curve.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[6][7]

Materials:

  • This compound

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock of known titer

  • Complete cell culture medium

  • Serum-free medium

  • Overlay medium (e.g., medium with 1.2% Avicel or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Protocol:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • In separate tubes, mix the compound dilutions with a known concentration of the virus (e.g., 100 plaque-forming units, PFU).

  • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and inoculate with 100 µL of the virus-compound mixtures.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Visualizations

Signaling Pathway

G cluster_cell Cell Compound 2',3',5'-Tri-O-benzoyl- 6-azauridine Azauridine 6-Azauridine Compound->Azauridine Cellular Esterases AZA_MP 6-Azauridine-5'-monophosphate Azauridine->AZA_MP Uridine-Cytidine Kinase AMPK AMPK Azauridine->AMPK p53 p53 Azauridine->p53 OMP_DC Orotidine 5'-phosphate decarboxylase AZA_MP->OMP_DC Inhibition Pyrimidine De novo Pyrimidine Biosynthesis OMP_DC->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Autophagy Autophagy-mediated Cell Death AMPK->Autophagy p53->Autophagy

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Cytotoxicity Assay

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate CC₅₀ H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Experimental Workflow: Antiviral Plaque Reduction Assay

G A Seed host cells to form monolayer B Prepare compound dilutions and mix with virus A->B C Inoculate cell monolayer B->C D Virus adsorption (1h) C->D E Add overlay medium D->E F Incubate until plaques form (2-5 days) E->F G Fix and stain cells F->G H Count plaques G->H I Calculate EC₅₀ H->I

Caption: Workflow for the in vitro antiviral plaque reduction assay.

References

Application Notes and Protocols: 2',3',5'-Tri-O-benzoyl-6-azauridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic derivative of the purine (B94841) nucleoside analog 6-azauridine (B1663090). As a member of this class of compounds, it is recognized for its potential as an anticancer agent. The primary mechanism of action for 6-azauridine and its derivatives is the inhibition of pyrimidine (B1678525) biosynthesis, which is crucial for DNA and RNA synthesis. This disruption of nucleotide metabolism leads to the induction of cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] The addition of benzoyl groups to the ribose moiety is intended to enhance the lipophilicity of the molecule, potentially increasing its cellular uptake and bioavailability compared to the parent compound, 6-azauridine.

These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for evaluating its efficacy, and expected outcomes.

Mechanism of Action

This compound acts as a prodrug that, once inside the cell, is metabolized to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP). 6-aza-UMP is a potent competitive inhibitor of the enzyme orotidine (B106555) 5'-monophosphate decarboxylase (ODCase). ODCase is a critical enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of orotidine 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP).

The inhibition of ODCase leads to a depletion of the intracellular pool of UMP and other downstream pyrimidine nucleotides (e.g., CTP, TTP), which are essential for the synthesis of DNA and RNA. This pyrimidine starvation has profound effects on cellular processes, particularly in rapidly dividing cancer cells, leading to:

  • Inhibition of DNA and RNA Synthesis: The lack of necessary pyrimidine building blocks halts the replication and transcription processes.[1]

  • Cell Cycle Arrest: The cell's internal surveillance mechanisms detect the nucleotide imbalance and arrest the cell cycle to prevent catastrophic errors during replication.

  • Induction of Apoptosis: Prolonged pyrimidine starvation and cell cycle arrest can trigger programmed cell death, or apoptosis.[1]

Recent studies on the parent compound, 6-azauridine, suggest that its cytotoxic effects can be mediated through a p53 and AMPK-dependent pathway, leading to autophagy-mediated cell death in some cancer cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Example Data)
Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma[Insert Experimental Value]
HeLaCervical Cancer[Insert Experimental Value]
A549Lung Carcinoma[Insert Experimental Value]
JurkatT-cell Leukemia[Insert Experimental Value]
HCT116Colon Carcinoma[Insert Experimental Value]

Note: The IC50 values in this table are placeholders and represent the type of data that should be generated through experimentation. Specific values for this compound are not yet widely published and will vary between cell lines.

Table 2: Apoptotic Effect of this compound on Jurkat Cells (Example Data)
TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
Control (DMSO)-[Value][Value][Value]
Compound[IC50/2][Value][Value][Value]
Compound[IC50][Value][Value][Value]
Compound[2 x IC50][Value][Value][Value]

Note: This table illustrates the expected dose-dependent increase in apoptosis following treatment. Actual percentages need to be determined experimentally.

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (Example Data)
TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)-[Value][Value][Value]
Compound[IC50][Value][Value][Value]

Note: This table shows a potential outcome of cell cycle arrest. The specific phase of arrest may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 10-15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line (e.g., Jurkat)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the selected duration.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway 2,3,5-Tri-O-benzoyl-6-azauridine 2,3,5-Tri-O-benzoyl-6-azauridine Cellular Uptake Cellular Uptake 2,3,5-Tri-O-benzoyl-6-azauridine->Cellular Uptake 6-Azauridine 6-Azauridine Cellular Uptake->6-Azauridine Metabolism Metabolism 6-Azauridine->Metabolism AMPK Activation AMPK Activation 6-Azauridine->AMPK Activation p53 Activation p53 Activation 6-Azauridine->p53 Activation 6-Aza-UMP 6-Aza-UMP Metabolism->6-Aza-UMP ODCase Orotidine 5'-Monophosphate Decarboxylase (ODCase) 6-Aza-UMP->ODCase Pyrimidine Biosynthesis Pyrimidine Biosynthesis ODCase->Pyrimidine Biosynthesis Inhibits DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Biosynthesis->DNA/RNA Synthesis Depletion of Nucleotides Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Synthesis->Cell Cycle Arrest Inhibition Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Autophagy Autophagy AMPK Activation->Autophagy p53 Activation->Autophagy Autophagy->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Prepare Drug Dilutions Prepare Drug Dilutions Treat Cells Treat Cells Prepare Drug Dilutions->Treat Cells Incubate 24/48/72h Incubate 24/48/72h Treat Cells->Incubate 24/48/72h Add MTT Add MTT Incubate 24/48/72h->Add MTT Incubate 2-4h Incubate 2-4h Add MTT->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate 2-4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Experimental_Workflow_Apoptosis Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate 15 min Incubate 15 min Stain with Annexin V & PI->Incubate 15 min Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate 15 min->Analyze by Flow Cytometry

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

References

Application Notes and Protocols for 2',3',5'-Tri-O-benzoyl-6-azauridine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog. It is a prodrug of the well-characterized antiviral agent 6-azauridine (B1663090). The benzoyl groups attached to the ribose sugar moiety increase the lipophilicity of the molecule, potentially enhancing its cellular uptake. Once inside the cell, these protective groups are cleaved by cellular esterases to release the active compound, 6-azauridine.

6-azauridine is a broad-spectrum antimetabolite that demonstrates inhibitory activity against a range of both DNA and RNA viruses.[1] Its mechanism of action involves the interference with pyrimidine (B1678525) biosynthesis, a critical pathway for viral replication.[2] This document provides detailed application notes and protocols for the use of this compound in antiviral research, with the understanding that its activity is mediated through its conversion to 6-azauridine.

Mechanism of Action

The antiviral activity of 6-azauridine, the active metabolite of this compound, stems from its ability to disrupt the de novo synthesis of pyrimidine nucleotides. As a uridine (B1682114) analog, 6-azauridine is phosphorylated within the cell to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODCase), which catalyzes the final step in the biosynthesis of uridine monophosphate (UMP).

By blocking ODCase, 6-azauridine depletes the intracellular pool of UTP and CTP, which are essential precursors for the synthesis of viral RNA and DNA. This inhibition of nucleic acid synthesis ultimately halts viral replication.[1] Some studies also suggest that 6-azauridine may have additional sites of action that contribute to its antiviral effects.[1]

cluster_cell Host Cell Prodrug This compound Esterases Cellular Esterases Prodrug->Esterases Uptake & Hydrolysis Azauridine 6-Azauridine (Active Drug) Esterases->Azauridine Uridine_Kinase Uridine Kinase Azauridine->Uridine_Kinase Phosphorylation AzaUMP 6-Azauridine-5'-Monophosphate (azaUMP) Uridine_Kinase->AzaUMP ODCase Orotidine-5'-Phosphate Decarboxylase (ODCase) AzaUMP->ODCase Inhibition UMP Uridine Monophosphate (UMP) ODCase->UMP Replication Viral Replication ODCase->Replication Depletion of UTP/CTP Inhibits Replication Orotate Orotic Acid OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP PRPP OMP->ODCase Substrate UTP_CTP UTP & CTP UMP->UTP_CTP Further Phosphorylation Nucleic_Acid Viral DNA/RNA Synthesis UTP_CTP->Nucleic_Acid Nucleic_Acid->Replication

Mechanism of action of this compound.

Antiviral Activity Data

The antiviral activity of 6-azauridine, the active form of this compound, has been evaluated against a variety of viruses. The following tables summarize the available quantitative data. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of 6-Azauridine against Flaviviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue virus type 1Vero1.8>100>55.6[3]
Dengue virus type 2Vero2.1>100>47.6[3]
Dengue virus type 4Vero2.5>100>40.0[3]
Japanese encephalitis virusVero1.5>100>66.7[3]
West Nile virusVero1.6>100>62.5[3]
Yellow Fever virusVero2.2>100>45.5[3]
Tick-borne encephalitis virusVero1.9>100>52.6[3]
Alkhurma hemorrhagic fever virusA5491.716.29.5[4]
Omsk hemorrhagic fever virusA5492-7Not ReportedNot Reported[4]

Table 2: Antiviral Activity of 6-Azauridine against Other Viruses

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CoronaviridaeSARS-CoVVeroNot ReportedNot Reported5Cinatl et al., 2003
HerpesviridaeHerpes Simplex VirusNot ReportedNot ReportedNot ReportedNot Reported[5]
OrthomyxoviridaeInfluenza VirusNot ReportedNot ReportedNot ReportedNot Reported[4]
PicornaviridaeCoxsackievirus B3Not Reported5-8>250>31-50Abid et al., 2005

Note: The antiviral activity of this compound is expected to be comparable to that of 6-azauridine, contingent on its intracellular conversion.

Experimental Protocols

The following is a detailed protocol for a standard Cytopathic Effect (CPE) Reduction Assay, a common method for evaluating the in vitro antiviral activity of a compound.

Protocol: Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the EC50 and CC50 of this compound against a specific virus.

Materials:

  • This compound

  • Host cell line susceptible to the virus of interest (e.g., Vero, A549, HeLa)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • Phosphate-buffered saline (PBS)

  • Cell viability stain (e.g., Neutral Red, Crystal Violet, or MTS reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest a confluent monolayer of host cells using Trypsin-EDTA.

    • Resuspend the cells in culture medium and perform a cell count.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer within 24 hours (e.g., 1 x 10^4 to 2 x 10^4 cells per well).

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the assay, prepare serial dilutions of the compound in culture medium (with reduced FBS, e.g., 2%). It is recommended to perform half-log or two-fold serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

  • Virus Infection and Compound Treatment:

    • Aspirate the culture medium from the 96-well plates containing the cell monolayers.

    • Add the serially diluted compound to the appropriate wells in triplicate.

    • Include the following controls on each plate:

      • Cell Control (CC): Cells treated with medium only (no virus, no compound).

      • Virus Control (VC): Cells infected with the virus and treated with medium containing the same concentration of DMSO as the compound-treated wells.

      • Compound Cytotoxicity Control: Cells treated with the same serial dilutions of the compound but not infected with the virus.

    • Infect the designated wells (excluding the Cell Control and Compound Cytotoxicity Control wells) with the virus at a low multiplicity of infection (MOI) (e.g., 0.01 to 0.1).

    • Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C) in a 5% CO2 incubator.

  • Observation and Staining:

    • Monitor the plates daily for the appearance of CPE in the Virus Control wells.

    • When the CPE in the Virus Control wells is extensive (e.g., 80-100%), proceed to the staining step. The incubation time will vary depending on the virus (typically 2-5 days).

    • For Crystal Violet Staining:

      • Aspirate the medium and gently wash the cells with PBS.

      • Fix the cells with 10% formalin for 15 minutes.

      • Stain the cells with 0.5% crystal violet solution for 15 minutes.

      • Gently wash the plates with water to remove excess stain and allow them to air dry.

      • Solubilize the stain by adding methanol (B129727) or a similar solvent to each well.

    • For Neutral Red or MTS Staining: Follow the manufacturer's instructions for the specific reagent.

  • Data Analysis:

    • Read the absorbance of the plates using a plate reader at the appropriate wavelength (e.g., 570 nm for crystal violet).

    • Calculate the percentage of cell viability and viral inhibition for each compound concentration.

    • Plot the data using a dose-response curve and determine the EC50 and CC50 values using non-linear regression analysis.

    • Calculate the Selectivity Index (SI = CC50 / EC50).

cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) cluster_analysis Analysis (Day 4-7) Seed_Cells Seed host cells in 96-well plates Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of This compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Add_Virus Infect cells with virus (low MOI) Add_Compound->Add_Virus Incubate_CPE Incubate until CPE is visible in virus control (2-5 days) Add_Virus->Incubate_CPE Stain_Cells Stain for cell viability (e.g., Crystal Violet) Read_Plates Read absorbance with a plate reader Stain_Cells->Read_Plates Calculate_Values Calculate EC50, CC50, and SI Read_Plates->Calculate_Values

Workflow for the CPE Reduction Assay.

Conclusion

This compound serves as a valuable research tool for studying the antiviral effects of 6-azauridine in a prodrug form. Its enhanced lipophilicity may offer advantages in certain experimental systems. The provided data on the broad-spectrum antiviral activity of its active metabolite, 6-azauridine, and the detailed protocol for the CPE reduction assay, offer a solid foundation for researchers and drug development professionals to investigate its potential as an antiviral agent. It is crucial to consider the kinetics of its conversion to 6-azauridine when interpreting experimental results.

References

Application Note and Protocol: Hydrolysis of 2',3',5'-Tri-O-benzoyl-6-azauridine to 6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the hydrolysis of the benzoyl protecting groups from 2',3',5'-Tri-O-benzoyl-6-azauridine to yield the pharmacologically active compound, 6-azauridine (B1663090). The presented method is based on the widely used and effective technique of ammonolysis, specifically utilizing methanolic ammonia (B1221849). This procedure is a crucial deprotection step in the synthesis of 6-azauridine and its analogs, which are of significant interest in antiviral and anticancer research.

Introduction

6-Azauridine is a pyrimidine (B1678525) nucleoside analog that acts as an inhibitor of orotidylic acid decarboxylase, a key enzyme in the de novo biosynthesis of pyrimidine nucleotides. Its therapeutic potential has been explored in the treatment of various cancers and viral infections. The synthesis of 6-azauridine often involves the use of protecting groups on the ribose moiety to ensure regioselectivity in preceding synthetic steps. The 2',3',5'-tri-O-benzoyl derivative is a common intermediate, and its efficient deprotection is a critical final step. The benzoyl groups are typically removed by basic hydrolysis, with methanolic ammonia being a preferred reagent due to its efficacy and the volatility of the byproducts, which simplifies purification.[1][2][3] This protocol details a standard laboratory procedure for this transformation.

Data Presentation

While specific yields for the hydrolysis of this compound were not found in the literature search, typical yields for similar debenzoylation reactions of nucleosides are generally high. The following table provides expected ranges for key quantitative parameters based on analogous reactions.

ParameterExpected ValueNotes
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC.
Yield 85 - 95%Dependent on reaction completion and purification efficiency.
Purity (by HPLC) >98%After purification by recrystallization or chromatography.
Starting Material This compoundCommercially available or synthesized.
Product 6-AzauridineConfirmed by NMR, Mass Spectrometry, and melting point.

Experimental Protocol

This protocol describes the hydrolysis of this compound using methanolic ammonia.

Materials and Equipment:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Ammonia gas or a saturated solution of ammonia in methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel (if preparing methanolic ammonia in situ)

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Crystallization dishes

  • Filtration apparatus (Büchner funnel, filter paper)

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • NMR spectrometer and mass spectrometer for product characterization

Procedure:

  • Preparation of Methanolic Ammonia:

    • Option A (Using Ammonia Gas): Cool a flask of anhydrous methanol in an ice bath. Bubble ammonia gas through the cold methanol until saturation is reached. The concentration can be determined by titration if desired.

    • Option B (Using a Saturated Solution): Use a commercially available saturated solution of ammonia in methanol.

  • Reaction Setup:

    • Dissolve this compound in a minimal amount of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

    • To the stirred solution, add the saturated methanolic ammonia solution. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., dichloromethane (B109758):methanol, 9:1 v/v) should be used to separate the starting material from the more polar product, 6-azauridine. The spots can be visualized under UV light.

    • The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. This typically takes 12 to 24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

    • The resulting residue, which contains 6-azauridine and benzamide (B126) (the byproduct of the hydrolysis), is then subjected to purification.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization. The choice of solvent will depend on the solubility of 6-azauridine and benzamide. A common solvent system for nucleosides is ethanol (B145695) or a mixture of ethanol and water.

    • Silica (B1680970) Gel Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel can be employed. A gradient of methanol in dichloromethane is typically effective for separating the polar product from the less polar impurities.

  • Product Characterization:

    • The identity and purity of the final product, 6-azauridine, should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point comparison with literature values. Purity should be assessed by HPLC.

Mandatory Visualization

Hydrolysis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Dissolve this compound in Methanol B Add Saturated Methanolic Ammonia A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC C->D E Evaporate Solvent D->E F Obtain Crude Product E->F G Recrystallization or Column Chromatography F->G H Characterize Product (NMR, MS, MP) G->H I Assess Purity (HPLC) H->I

Caption: Experimental workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for Intracellular Delivery of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a lipophilic prodrug of the anticancer agent 6-azauridine (B1663090). The benzoyl groups enhance the molecule's lipophilicity, facilitating its passage across cell membranes. Once inside the cell, intracellular esterases are expected to hydrolyze the benzoyl groups, releasing the active drug, 6-azauridine. 6-Azauridine then exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis.[1] This document provides detailed application notes and protocols for two common nanoparticle-based systems for the intracellular delivery of this compound: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

The delivery of this prodrug via nanocarriers offers several potential advantages, including improved solubility, protection from premature degradation, and the possibility of targeted delivery to specific cell types, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

Signaling Pathway and Mechanism of Action

The intracellular delivery and activation of this compound and the subsequent mechanism of action of 6-azauridine are depicted below.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_NP Prodrug-Loaded Nanoparticle Prodrug This compound Prodrug_NP->Prodrug Cellular Uptake (Endocytosis) Active_Drug 6-Azauridine Prodrug->Active_Drug Hydrolysis DNA_Synth DNA Synthesis Active_Drug->DNA_Synth Inhibition Apoptosis Apoptosis Active_Drug->Apoptosis Induction Esterases Intracellular Esterases Esterases->Prodrug

Intracellular activation and mechanism of 6-azauridine.

Liposomal Delivery of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Due to its lipophilic nature, this compound can be efficiently incorporated into the lipid bilayer of liposomes.

Quantitative Data Summary: Liposomal Formulation

The following table summarizes typical physicochemical properties of liposomes loaded with lipophilic prodrugs, providing a reference for formulation development.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to -40 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency > 80%UV-Vis Spectrophotometry / HPLC
Drug Loading 1 - 5% (w/w)UV-Vis Spectrophotometry / HPLC

Experimental Workflow: Liposome (B1194612) Preparation and Characterization

G A 1. Lipid & Prodrug Dissolution (in Organic Solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purification (Removal of unencapsulated prodrug) D->E F 6. Characterization E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (DLS) F->H I Encapsulation Efficiency (HPLC) F->I J In Vitro Release Study F->J K Cellular Uptake & Cytotoxicity F->K

Workflow for liposomal prodrug formulation.
Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Prodrug Dissolution: In a round-bottom flask, dissolve phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (typically 2:1 v/v).

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual organic solvent. For complete removal, place the flask under high vacuum for a minimum of 2 hours.

  • Hydration: Hydrate the dry lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, sonicate the MLV suspension using a probe or bath sonicator. Alternatively, for a more defined size, extrude the suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated prodrug by methods such as dialysis against PBS or size exclusion chromatography.

  • Storage: Store the final liposome suspension at 4°C.

Polymeric Nanoparticle Delivery of this compound

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate nanoparticles for drug delivery. The hydrophobic nature of PLGA makes it suitable for encapsulating lipophilic prodrugs like this compound.

Quantitative Data Summary: PLGA Nanoparticle Formulation

The following table provides expected values for the physicochemical properties of PLGA nanoparticles loaded with a lipophilic prodrug.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 to -50 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency 70 - 95%HPLC
Drug Loading 5 - 15% (w/w)HPLC

Experimental Workflow: PLGA Nanoparticle Preparation and Characterization

G A 1. Polymer & Prodrug Dissolution (Organic Phase) B 2. Emulsification (in Aqueous Phase with Surfactant) A->B C 3. Solvent Evaporation B->C D 4. Nanoparticle Collection (Centrifugation) C->D E 5. Washing & Lyophilization D->E F 6. Characterization E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (DLS) F->H I Encapsulation Efficiency (HPLC) F->I J In Vitro Release Study F->J K Cellular Uptake & Cytotoxicity F->K

Workflow for PLGA nanoparticle formulation.
Protocol 2: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol details the formulation of PLGA nanoparticles encapsulating this compound using the oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and this compound in the organic solvent (e.g., dichloromethane).

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously. Sonicate the mixture using a probe sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated prodrug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Characterization and In Vitro Evaluation Protocols

Protocol 3: Characterization of Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Resuspend the liposomes or nanoparticles in deionized water or PBS.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter for particle size, the PDI for the size distribution, and the zeta potential for surface charge.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the nanoparticles from the aqueous medium containing unencapsulated prodrug by centrifugation or ultracentrifugation.

  • Quantify the amount of unencapsulated prodrug in the supernatant using a validated HPLC method.

  • Disrupt the nanoparticle pellet with a suitable organic solvent to release the encapsulated prodrug and quantify its amount by HPLC.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total Prodrug - Free Prodrug) / Total Prodrug * 100

    • DL (%) = (Weight of Prodrug in Nanoparticles) / (Weight of Nanoparticles) * 100

Protocol 4: In Vitro Prodrug Release Study
  • Place a known amount of the prodrug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of prodrug released in the aliquots using HPLC.

  • Plot the cumulative percentage of prodrug released against time.

Protocol 5: In Vitro Cellular Uptake and Cytotoxicity

A. Cellular Uptake:

  • Label the nanoparticles with a fluorescent dye.

  • Incubate cancer cells with the fluorescently labeled nanoparticles for various time points.

  • Wash the cells to remove non-internalized nanoparticles.

  • Analyze the cellular uptake qualitatively by fluorescence microscopy or quantitatively by flow cytometry.

B. Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free prodrug, prodrug-loaded nanoparticles, and empty nanoparticles.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 6: HPLC Method for Prodrug and Active Drug Quantification

This protocol provides a general framework for developing an HPLC method to separate and quantify this compound and its active metabolite, 6-azauridine. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of both compounds).

  • Injection Volume: 20 µL

  • Standard Curve: Prepare standard curves for both this compound and 6-azauridine in the appropriate solvent.

Targeting Strategies

To enhance the delivery of the prodrug to cancer cells, both passive and active targeting strategies can be employed.

Logical Relationship of Targeting Strategies

G Delivery_System Prodrug-Loaded Nanoparticle Passive Passive Targeting (EPR Effect) Delivery_System->Passive Active Active Targeting (Ligand-Receptor) Delivery_System->Active Tumor_Accumulation Enhanced Tumor Accumulation Passive->Tumor_Accumulation Active->Tumor_Accumulation

Approaches to targeted nanoparticle delivery.
  • Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. Formulations with particle sizes in the range of 10-200 nm are ideal for exploiting the EPR effect.

  • Active Targeting: This involves modifying the surface of the nanoparticles with ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of cancer cells. This enhances cellular uptake and specificity.

Conclusion

The intracellular delivery of this compound using liposomal and polymeric nanoparticle formulations represents a promising strategy to improve its therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for the development, characterization, and in vitro evaluation of these delivery systems. Successful implementation of these methods will enable researchers to optimize formulations for enhanced intracellular delivery and anticancer efficacy.

References

Application Notes and Protocols: Cytotoxicity Assay for 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a benzoylated derivative of 6-azauridine (B1663090), a synthetic pyrimidine (B1678525) nucleoside analog.[1][2] Nucleoside analogs represent a significant class of chemotherapeutic agents that exert their cytotoxic effects by interfering with nucleic acid synthesis and inducing apoptosis.[3][4] 6-Azauridine, the parent compound, is known to inhibit uridine (B1682114) monophosphate synthase (UMPS), a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to the depletion of uridine and cytidine (B196190) nucleotides necessary for RNA and DNA synthesis.[1][2][5] This disruption of cellular metabolism ultimately results in cell cycle arrest and apoptosis. This compound, as a lipophilic prodrug, is designed for enhanced cellular uptake, where it is subsequently metabolized to the active form, 6-azauridine.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye, making it a reliable and widely used method for cytotoxicity screening.[6][7]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after a 72-hour exposure period, as determined by the SRB assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HeLaCervical Adenocarcinoma18.5
HCT116Colon Carcinoma25.1

Note: These are example data and should be replaced with experimentally determined values.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted for determining the cytotoxicity of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (510 nm or 540 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, carefully remove the medium.

    • Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.[6][8]

    • Incubate the plate at 4°C for 1 hour.[6]

  • Staining:

    • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[6][7]

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.[7]

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[7][8]

    • After the final wash, allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[7]

    • Measure the absorbance (optical density, OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (from blank wells) from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (OD of treated cells / OD of untreated control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells (72h) cell_seeding->treatment compound_prep 3. Prepare Drug Dilutions compound_prep->treatment fixation 5. Fixation (TCA) treatment->fixation staining 6. Staining (SRB) fixation->staining solubilization 7. Solubilization (Tris) staining->solubilization read_absorbance 8. Read Absorbance (510 nm) solubilization->read_absorbance data_analysis 9. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for the SRB cytotoxicity assay.

Proposed Signaling Pathway of 6-Azauridine

Signaling_Pathway compound This compound (Prodrug) active_drug 6-Azauridine (Active Drug) compound->active_drug Intracellular Metabolism umps UMPS (Uridine Monophosphate Synthase) active_drug->umps Inhibition pyrimidine De Novo Pyrimidine Biosynthesis umps->pyrimidine Catalyzes nucleotides Depletion of UTP and CTP pyrimidine->nucleotides Leads to synthesis Inhibition of RNA/DNA Synthesis nucleotides->synthesis Causes apoptosis Apoptosis synthesis->apoptosis

Caption: Proposed mechanism of action for 6-azauridine.

References

Measuring the Cellular Uptake of a Prodrug: Application Notes and Protocols for 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a lipophilic prodrug of the antimetabolite 6-azauridine (B1663090). The benzoyl groups enhance its cell permeability, allowing for more efficient delivery of the active compound, 6-azauridine, into target cells. Once inside the cell, esterases cleave the benzoyl groups, releasing 6-azauridine. This active form is then phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (6-aza-UMP), which potently inhibits orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. The resulting depletion of the intracellular pyrimidine nucleotide pool leads to the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[1][2][3] Understanding the cellular uptake, metabolic activation, and subsequent biological effects of this prodrug is crucial for its development as a potential therapeutic agent.

These application notes provide detailed protocols for quantifying the cellular uptake of this compound and its metabolites, assessing its cytotoxic effects, and understanding its mechanism of action.

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained using the protocols described herein. These tables are for illustrative purposes and actual results will vary depending on the cell line and experimental conditions.

Table 1: Cellular Uptake and Metabolism of this compound in Cancer Cells

Time (hours)Intracellular this compound (pmol/10^6 cells)Intracellular 6-azauridine (pmol/10^6 cells)Intracellular 6-aza-UMP (pmol/10^6 cells)
1150.2 ± 12.525.8 ± 3.15.2 ± 0.8
485.6 ± 9.898.4 ± 11.245.7 ± 5.9
1220.1 ± 4.5150.3 ± 15.7110.9 ± 12.3
24< 5125.7 ± 13.1180.4 ± 20.5

Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 72h Treatment
HeLa (Cervical Cancer)7.5 ± 1.2
MCF-7 (Breast Cancer)12.3 ± 2.5
A549 (Lung Cancer)9.8 ± 1.9
HCT116 (Colon Cancer)5.2 ± 0.9

Table 3: Effect of Nucleoside Transporter Inhibitors on 6-azauridine Uptake

InhibitorTransporter Target% Inhibition of 6-azauridine Uptake
Dipyridamole (10 µM)Equilibrative (ENTs)65 ± 8%
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) (10 µM)ENT155 ± 7%
Phloridzin (200 µM)Concentrative (CNTs)20 ± 5%

II. Experimental Protocols

Protocol 1: Determination of Cellular Uptake and Metabolism by LC-MS/MS

This protocol describes the quantification of this compound, 6-azauridine, and 6-aza-UMP in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Internal Standard (e.g., a stable isotope-labeled analog)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 column

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with this compound at the desired concentration and for various time points (e.g., 1, 4, 12, 24 hours).

  • Sample Collection and Cell Lysis:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

  • Sample Preparation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Add the internal standard.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions for each analyte and the internal standard.

Data Analysis:

  • Construct calibration curves for each analyte using standards of known concentrations.

  • Quantify the amount of each compound in the samples by comparing their peak areas to the calibration curves and normalizing to the internal standard and cell number.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.[1]

Materials:

  • 96-well plates

  • Cell culture medium, FBS, antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Nucleoside Transporter Inhibition Assay

This protocol assesses the involvement of specific nucleoside transporters in the uptake of 6-azauridine.

Materials:

  • Radiolabeled [³H]-6-azauridine

  • Nucleoside transporter inhibitors (e.g., dipyridamole, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), phloridzin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Preparation: Seed cells in 24-well plates and grow to confluency.

  • Pre-incubation with Inhibitors: Wash the cells with HBSS and pre-incubate with or without specific transporter inhibitors for 30 minutes at 37°C.

  • Uptake Assay: Initiate uptake by adding [³H]-6-azauridine (and the inhibitor) and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Stopping the Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Normalize the radioactivity counts to the protein concentration of each well.

  • Calculate the percentage of inhibition of uptake in the presence of each inhibitor compared to the control (no inhibitor).

III. Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for Cellular Uptake Analysis cluster_culture Cell Culture & Treatment cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells wash_cells Wash with PBS treat_cells->wash_cells lyse_cells Lyse Cells with Methanol wash_cells->lyse_cells extract_metabolites Extract Metabolites lyse_cells->extract_metabolites inject_sample Inject Sample into LC-MS/MS extract_metabolites->inject_sample quantify Quantify Prodrug and Metabolites inject_sample->quantify

Caption: Workflow for analyzing the cellular uptake and metabolism of the prodrug.

signaling_pathway Mechanism of Action of 6-Azauridine cluster_uptake Cellular Uptake and Activation cluster_inhibition Pyrimidine Biosynthesis Inhibition cluster_effects Downstream Cellular Effects prodrug This compound (Extracellular) transporter Passive Diffusion & Nucleoside Transporters (ENTs/CNTs) prodrug->transporter prodrug_in This compound (Intracellular) transporter->prodrug_in azauridine 6-Azauridine prodrug_in->azauridine Esterases aza_ump 6-Azauridine-5'-Monophosphate (6-aza-UMP) azauridine->aza_ump Uridine-Cytidine Kinase ompd OMP Decarboxylase aza_ump->ompd Inhibition aza_ump->ompd omp Orotidine-5'-Monophosphate (OMP) omp->ompd ump Uridine-5'-Monophosphate (UMP) pyrimidine_depletion Pyrimidine Pool Depletion ompd->ump dna_rna_synthesis Inhibition of DNA/RNA Synthesis pyrimidine_depletion->dna_rna_synthesis cell_cycle_arrest Cell Cycle Arrest dna_rna_synthesis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: The metabolic activation and mechanism of action of 6-azauridine.

logical_relationship Logical Relationship for Method Selection start Start: Measure Cellular Uptake question1 Need to quantify prodrug and metabolites simultaneously? start->question1 question2 Need to determine overall cytotoxicity? question1->question2 No lcms Use LC-MS/MS Protocol question1->lcms Yes question3 Need to identify transporter involvement? question2->question3 No mtt Use MTT Assay Protocol question2->mtt Yes transporter_assay Use Transporter Inhibition Protocol question3->transporter_assay Yes

References

Application Notes and Protocols for In Vitro Debenzoylation of Protected Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of benzoyl (Bz) protecting groups from nucleosides, a critical step in the synthesis of oligonucleotides and nucleoside-based therapeutics. The benzoyl group is a common protecting group for the exocyclic amino functions of nucleobases such as adenine (B156593) and cytosine. Complete and efficient deprotection is crucial to ensure the biological activity of the final product. This document outlines three common in vitro methods for debenzoylation: treatment with methanolic ammonia (B1221849), aqueous methylamine (B109427), and sodium methoxide (B1231860) in methanol (B129727).

Methods Overview

The selection of a debenzoylation method depends on the specific nucleoside, the presence of other protecting groups, and the desired scale of the reaction.

  • Methanolic Ammonia: A widely used and effective method for removing N-benzoyl groups. It is generally conducted at room temperature or with gentle heating.

  • Aqueous Methylamine: Often used in the form of AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine), this reagent can offer faster deprotection times compared to methanolic ammonia, particularly in the context of oligonucleotide synthesis. However, caution is advised when deprotecting N-benzoyl-cytidine derivatives, as transamination to the corresponding N-methyl-cytidine can occur as a side reaction.

  • Sodium Methoxide in Methanol (Zemplén Debenzoylation): This method is particularly efficient for the removal of O-benzoyl groups from the sugar moiety and can also be used for N-debenzoylation. It is typically a rapid reaction that proceeds at room temperature.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the debenzoylation of common protected nucleosides using the three methods described.

Protected NucleosideMethodReagentTemperatureTimeTypical YieldReference
N-benzoyl-2'-deoxyadenosineMethanolic Ammonia7N NH₃ in MethanolRoom Temp.12-24 h>90%[1]
N-benzoyl-2'-deoxycytidineMethanolic AmmoniaSaturated NH₃ in Methanol55°C2 hHigh[1]
N-benzoyl-2'-deoxyadenosineAqueous Methylamine (AMA)NH₄OH / 40% aq. CH₃NH₂ (1:1 v/v)65°C10-15 minHigh[1]
N-benzoyl-2'-deoxycytidineAqueous Methylamine (AMA)NH₄OH / 40% aq. CH₃NH₂ (1:1 v/v)65°C10-15 minHigh (potential for N-methyl-dC side product)[1]
2',3',5'-tri-O-benzoyluridineSodium MethoxideCatalytic NaOMe in MethanolRoom Temp.1-2 h~80%[1]
N, 3',5'-tri-O-benzoylcytidineSodium MethoxideCatalytic NaOMe in MethanolRoom Temp.1-2 h~78%[1]

Experimental Protocols

Protocol 1: Debenzoylation using Methanolic Ammonia

This protocol describes the deprotection of N-benzoyl-2'-deoxyadenosine.

Materials:

  • N-benzoyl-2'-deoxyadenosine

  • 7N Ammonia in Methanol

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (for chromatography)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve N-benzoyl-2'-deoxyadenosine (1.0 mmol) in 7N ammonia in methanol (20 mL) in a round bottom flask equipped with a magnetic stir bar.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 v/v). The starting material will have a higher Rf value than the deprotected product. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Purification:

    • Silica Gel Chromatography: Purify the crude product by silica gel column chromatography.

      • Prepare a slurry of silica gel in the mobile phase (e.g., DCM:Methanol 95:5 v/v).

      • Load the crude product onto the column.

      • Elute the column with a gradient of methanol in DCM (e.g., 5% to 15% methanol).

      • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final product by appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Debenzoylation using Aqueous Methylamine (AMA)

This protocol is adapted from oligonucleotide deprotection and can be applied to single nucleosides. It is particularly useful for rapid deprotection.

Materials:

  • N-benzoyl-2'-deoxycytidine

  • Ammonium hydroxide (28-30%)

  • Aqueous methylamine (40%)

  • Screw-cap vial

  • Heating block or water bath

  • Lyophilizer or centrifugal evaporator

  • HPLC system for purification (optional)

  • C18 reverse-phase silica gel for chromatography (optional)

  • Acetonitrile

  • Water

Procedure:

  • Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine in a well-ventilated fume hood.

  • Reaction Setup: Dissolve N-benzoyl-2'-deoxycytidine (0.5 mmol) in the AMA reagent (10 mL) in a screw-cap vial.

  • Reaction: Securely cap the vial and place it in a heating block or water bath set to 65°C. Heat for 15-30 minutes. Caution: This reaction generates pressure. Ensure the vial is properly sealed and handled with care.

  • Work-up: After the reaction is complete, cool the vial to room temperature before opening. Concentrate the solution to dryness using a lyophilizer or centrifugal evaporator.

  • Purification:

    • HPLC Purification: For high purity, the product can be purified by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.

    • Silica Gel Chromatography: Purification can also be achieved using silica gel chromatography with a polar mobile phase, such as dichloromethane/methanol/ammonium hydroxide.[3]

  • Analysis: Analyze the purified product for identity and purity. Be aware of the potential for the formation of the N-methyl-2'-deoxycytidine side product, which can be detected by mass spectrometry.

Protocol 3: Debenzoylation using Sodium Methoxide (Zemplén Debenzoylation)

This protocol is adapted from the Zemplén deacetylation procedure and is effective for both O- and N-debenzoylation.[4]

Materials:

  • Benzoyl-protected nucleoside (e.g., 2',3',5'-tri-O-benzoyluridine)

  • Anhydrous Methanol

  • Sodium methoxide (solid or as a solution in methanol)

  • Dowex 50W-X8 (H⁺ form) resin or other acidic resin

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply

  • TLC plates

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the benzoyl-protected nucleoside (1.0 mmol) in anhydrous methanol (10-20 mL) in a round bottom flask under an inert atmosphere (argon or nitrogen).

  • Reaction: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). The reaction is typically exothermic. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within 1-2 hours.

  • Neutralization: Once the reaction is complete, add Dowex 50W-X8 (H⁺ form) resin to the reaction mixture to neutralize the sodium methoxide. Stir until the pH of the solution is neutral (check with pH paper).

  • Work-up: Filter off the resin and wash it with methanol. Combine the filtrate and the washings.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be further purified by silica gel chromatography or recrystallization as described in Protocol 1.

  • Characterization: Dry the purified product under vacuum and characterize it by appropriate analytical methods.

Visualizations

Debenzoylation_Workflow cluster_reaction Reaction Step cluster_workup Work-up Step cluster_purification Purification Step start Protected Nucleoside reagent Select Debenzoylation Reagent (e.g., NH3/MeOH, MeNH2, NaOMe) start->reagent reaction Stir at appropriate temperature and time reagent->reaction monitoring Monitor reaction by TLC reaction->monitoring quench Quench/Neutralize (if necessary) monitoring->quench Reaction Complete evaporate Evaporate Solvent quench->evaporate purify Purification Method evaporate->purify chromatography Silica Gel Chromatography purify->chromatography Chromatographic Separation recrystallization Recrystallization purify->recrystallization Crystallization final_product Pure Deprotected Nucleoside chromatography->final_product recrystallization->final_product

Caption: General workflow for the debenzoylation of protected nucleosides.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Ammonia, methylamine, and sodium methoxide are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions at elevated temperatures in sealed vials can build up pressure. Use appropriate glassware and take necessary precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for In Vivo Studies of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy and pharmacokinetics of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the nucleoside analog 6-azauridine (B1663090). 6-azauridine is known to have potential antitumor and antiviral activities.[1] The benzoyl groups in this compound are designed to enhance its oral bioavailability.

Introduction

This compound is a synthetic derivative of 6-azauridine. As a purine (B94841) nucleoside analog, its mechanism of action is anticipated to involve the inhibition of DNA synthesis and the induction of apoptosis.[2] In vivo studies are crucial to determine its therapeutic potential, effective dosage, and safety profile. The following protocols are designed to guide researchers in setting up preclinical animal studies to investigate these parameters.

Data Presentation

Table 1: In Vivo Study Design Parameters for Nucleoside Analogs

This table summarizes typical parameters for in vivo studies of nucleoside analogs, providing a basis for designing experiments with this compound.

ParameterMouse ModelRoute of AdministrationDosage RangeDosing FrequencyStudy Duration
Toxicity/Mice BALB/cIntraperitoneal (IP)50 mg/kgDaily1-4 months
Efficacy Xenograft (e.g., human tumor cell lines in nude mice)Intraperitoneal (IP), Oral (PO)25 - 100 mg/kgDaily21-28 days
Pharmacokinetics ICR/Swiss miceIntravenous (IV), Oral (PO)10 - 50 mg/kgSingle dose24 hours
Table 2: Sample Dosing and Blood Collection Schedule for a Pharmacokinetic Study
Time PointEvent
0 minAdminister this compound (IV or PO)
5 minCollect blood sample
15 minCollect blood sample
30 minCollect blood sample
1 hrCollect blood sample
2 hrCollect blood sample
4 hrCollect blood sample
8 hrCollect blood sample
24 hrCollect blood sample and terminate study

Signaling Pathway

The anticipated mechanism of action for 6-azauridine, the active metabolite of this compound, involves its conversion to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). 6-azaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. This inhibition leads to a depletion of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for RNA and DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.

Signaling_Pathway 2_3_5_Tri_O_benzoyl_6_azauridine This compound (Prodrug) 6_azauridine 6-Azauridine 2_3_5_Tri_O_benzoyl_6_azauridine->6_azauridine Metabolism 6_azaUMP 6-Azauridine-5'-monophosphate (6-azaUMP) 6_azauridine->6_azaUMP Phosphorylation OMP_decarboxylase OMP Decarboxylase 6_azaUMP->OMP_decarboxylase Inhibition Pyrimidine_synthesis De Novo Pyrimidine Nucleotide Synthesis OMP_decarboxylase->Pyrimidine_synthesis DNA_RNA_synthesis DNA and RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Supplies nucleotides Cell_cycle_arrest Cell Cycle Arrest and Apoptosis DNA_RNA_synthesis->Cell_cycle_arrest Inhibition leads to

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Human cancer cell line (e.g., H460 or H1299)

  • Immunocompromised mice (e.g., nude mice, 6-8 weeks old)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer the compound or vehicle to the respective groups daily via intraperitoneal injection or oral gavage at the desired dose (e.g., 50 mg/kg).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe the mice daily for any signs of toxicity.

  • Study Termination and Analysis:

    • After 21-28 days of treatment, euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

    • Calculate tumor growth inhibition for each treatment group compared to the control group.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, 6-azauridine.

Materials:

  • This compound

  • Vehicle (e.g., saline for IV, 0.5% CMC for PO)

  • ICR/Swiss mice (6-8 weeks old)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Drug Preparation and Administration:

    • Prepare dosing solutions for both intravenous and oral administration.

    • Administer a single dose of this compound to the mice (e.g., 10 mg/kg IV and 50 mg/kg PO).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of this compound and 6-azauridine in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both the parent compound and its metabolite.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study.

Experimental_Workflow cluster_pre_study Pre-Study Preparation cluster_study In Vivo Study cluster_post_study Post-Study Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Weight Euthanasia->Tumor_Excision Data_Analysis Data Analysis Tumor_Excision->Data_Analysis

Figure 2: General workflow for a xenograft efficacy study.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 2',3',5'-Tri-O-benzoyl-6-azauridine for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the dissolution and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine (B94841) nucleoside analog. Its benzoyl groups enhance its lipophilicity and solubility in organic solvents.[1] As a nucleoside analog, its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, which contributes to its broad antitumor activity, particularly against indolent lymphoid malignancies.[2]

Q2: What makes this compound challenging to dissolve?

A2: The presence of the benzoyl groups, while increasing solubility in organic solvents, contributes to the compound's low aqueous solubility. This can lead to precipitation when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: Can I use other organic solvents to dissolve this compound?

A4: While other polar aprotic solvents might be effective, DMSO is a strong, versatile solvent for a wide array of organic materials and is a common choice for preparing stock solutions for biological assays.[3] If DMSO is not suitable for your experiment, other options like N,N-dimethylformamide (DMF) could be tested.

Troubleshooting Guides

Issue 1: Compound precipitates when preparing a stock solution in DMSO.
  • Possible Cause: The concentration of the compound exceeds its solubility limit in DMSO at room temperature.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a lower concentration stock solution.

    • Gentle Warming: Gently warm the solution in a water bath (up to 37°C) while vortexing. Do not overheat, as it may degrade the compound.

    • Sonication: Use a bath sonicator for brief intervals to aid dissolution.

Issue 2: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

This phenomenon is often referred to as "crashing out" and is a common issue with hydrophobic compounds.[3]

  • Possible Cause 1: High final concentration. The final concentration of the compound in the aqueous medium is above its solubility limit.

    • Solution: Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific medium through a solubility test.[3]

  • Possible Cause 2: Rapid dilution. Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation.[3]

    • Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the medium.[3]

  • Possible Cause 3: Low temperature of the medium. The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[3]

  • Possible Cause 4: High final DMSO concentration. While DMSO aids in the initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.

    • Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may necessitate preparing a more dilute initial stock solution in DMSO.

Issue 3: The compound dissolves initially but precipitates over time during incubation.
  • Possible Cause 1: Compound instability. The compound may not be stable in the aqueous environment over extended periods.

  • Possible Cause 2: Interaction with media components. The compound may interact with proteins or salts in the cell culture medium, leading to precipitation.

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare working solutions fresh for each experiment and add them to the cells immediately.

    • Solubility Enhancers: Consider the use of solubility enhancers in your final formulation, if compatible with your experimental system. Options include:

      • Cyclodextrins: These can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

      • Surfactants (e.g., Tween® 80, Pluronic® F-68): At low, non-toxic concentrations, these can help maintain the compound in solution.

    • Serum Concentration: If using serum-containing media, the protein concentration can sometimes affect compound solubility. Test different serum concentrations if possible.

Quantitative Solubility Data (Estimated)

SolventEstimated SolubilityNotes
DMSO ≥ 20 mg/mLA good starting point for stock solutions.
Ethanol Sparingly SolubleMay require heating.
Methanol Sparingly SolubleMay require heating.
Water InsolubleNot a suitable primary solvent.
Cell Culture Media Very LowFinal concentration is critical.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (M.W. = 557.5 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 L * 0.010 mol/L * 557.5 g/mol = 0.005575 g = 5.575 mg

  • Weigh the compound:

    • Carefully weigh out 5.58 mg of this compound and place it in a sterile vial.

  • Add DMSO:

    • Add 1 mL of sterile DMSO to the vial.

  • Dissolve the compound:

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes and pipettes

Procedure (for a final concentration of 10 µM in 10 mL of media):

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • Pipette 990 µL of pre-warmed media into a sterile tube.

    • Add 10 µL of the 10 mM stock solution to create a 100 µM intermediate solution. Gently mix.

  • Prepare the final working solution:

    • Pipette 9 mL of pre-warmed media into a new sterile tube.

    • Add 1 mL of the 100 µM intermediate solution to the 9 mL of media.

    • Gently invert the tube several times to ensure a homogenous solution. The final concentration will be 10 µM with a DMSO concentration of 0.1%.

  • Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.

  • Vehicle Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as your treatment group.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment intermediate Intermediate Dilution (in pre-warmed media) thaw->intermediate final Final Dilution (in pre-warmed media) intermediate->final apply Add to Cells final->apply incubate Incubate apply->incubate

Caption: Experimental workflow for preparing and using the compound.

signaling_pathway compound This compound dna_synthesis DNA Synthesis compound->dna_synthesis Inhibits apoptosis Apoptosis Induction compound->apoptosis Induces cell_death Tumor Cell Death apoptosis->cell_death

Caption: Simplified proposed mechanism of action.

References

Technical Support Center: Hydrolysis of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro hydrolysis of 2',3',5'-Tri-O-benzoyl-6-azauridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the in vitro hydrolysis of this compound?

The in vitro hydrolysis of this compound to its active form, 6-azauridine (B1663090), is typically achieved through two main approaches:

  • Enzymatic Hydrolysis: This method utilizes enzymes, such as esterases (e.g., porcine liver esterase), that can catalyze the cleavage of the benzoyl ester bonds. This approach is often preferred for its milder reaction conditions and potential for regioselectivity.

  • Chemical Hydrolysis: This method involves the use of chemical reagents, typically alkaline conditions (e.g., sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia), to chemically cleave the ester linkages. This method is generally less selective and can sometimes lead to the degradation of the parent molecule or product if not carefully controlled.

Q2: What are the expected hydrolysis products of this compound?

The complete hydrolysis of this compound yields 6-azauridine and benzoic acid. However, incomplete hydrolysis can result in a mixture of partially debenzoylated intermediates, including:

  • 2',3'-Di-O-benzoyl-6-azauridine

  • 2',5'-Di-O-benzoyl-6-azauridine

  • 3',5'-Di-O-benzoyl-6-azauridine

  • 2'-O-benzoyl-6-azauridine

  • 3'-O-benzoyl-6-azauridine

  • 5'-O-benzoyl-6-azauridine

A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the parent compound and these potential metabolites.[1]

Q3: How can I monitor the progress of the hydrolysis reaction?

Developing a reliable analytical method is crucial for monitoring the reaction. A gradient reverse-phase HPLC method is often suitable for separating the relatively nonpolar, benzoylated starting material from the more polar, hydrolyzed products. UV detection is appropriate as both the nucleoside and the benzoyl groups have strong chromophores. For more detailed analysis and identification of intermediates, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Low Hydrolysis Enzymatic: - Inactive enzyme - Inappropriate buffer pH or temperature - Presence of inhibitors Chemical: - Insufficiently basic conditions - Low reaction temperature - Short reaction timeEnzymatic: - Use a fresh batch of enzyme and include a positive control. - Optimize pH and temperature based on the enzyme's specifications. A study on a similar compound, 2',3',5'-triacetyl-6-azauridine, utilized porcine liver esterase and investigated the effect of temperature.[1] - Ensure no known esterase inhibitors are present in the reaction mixture. Chemical: - Gradually increase the concentration of the base (e.g., sodium methoxide). - Increase the reaction temperature, monitoring for potential degradation. - Extend the reaction time and monitor progress by HPLC.
Incomplete Hydrolysis / Presence of Intermediates Enzymatic: - Insufficient enzyme concentration - Short incubation time - Substrate inhibition at high concentrations Chemical: - Steric hindrance of certain benzoyl groups - Insufficient stoichiometry of the baseEnzymatic: - Increase the enzyme concentration. - Prolong the incubation period. - Test a range of substrate concentrations. Chemical: - Increase the molar excess of the base. - Consider a stronger base or a different solvent system. Note that regioselective debenzoylation can be a challenge.[3]
Degradation of 6-Azauridine Product Chemical: - Harsh alkaline conditions - Prolonged exposure to high temperatures General: - Instability of the 6-azauridine ring under certain conditionsChemical: - Use the minimum effective concentration of the base. - Perform the reaction at a lower temperature for a longer duration. - Neutralize the reaction mixture promptly upon completion. General: - Ensure the final pH of the sample for analysis and storage is near neutral.
Poor Solubility of Starting Material - this compound is highly lipophilic.- A co-solvent such as DMSO or ethanol (B145695) may be required to ensure complete dissolution in aqueous buffers for enzymatic assays. It is important to verify the enzyme's tolerance to the chosen co-solvent. One study noted the use of DMSO for a substrate in an enzymatic assay.[4]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4), the esterase enzyme solution (e.g., porcine liver esterase), and initiate the reaction by adding the substrate stock solution. The final concentration of the organic solvent should be kept low to minimize its effect on enzyme activity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or a water-miscible organic solvent (e.g., acetonitrile), which will precipitate the enzyme.[4]

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC or HPLC-MS analysis.

General Protocol for Chemical Hydrolysis (Alkaline Conditions)
  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., methanol).

  • Initiation: Add a solution of a strong base (e.g., sodium methoxide in methanol) to the substrate solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Quenching and Neutralization: Once the reaction is complete, quench it by adding an acid (e.g., acetic acid or a resin) to neutralize the base.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue can then be purified using techniques such as column chromatography to isolate the 6-azauridine product.

Visualizations

Hydrolysis_Pathway cluster_main Hydrolysis of this compound Start This compound Intermediate1 Di-O-benzoyl Intermediates Start->Intermediate1 Step 1 (Partial Hydrolysis) Intermediate2 Mono-O-benzoyl Intermediates Intermediate1->Intermediate2 Step 2 (Partial Hydrolysis) End 6-Azauridine Intermediate2->End Step 3 (Complete Hydrolysis)

Caption: Pathway of this compound hydrolysis.

Troubleshooting_Workflow cluster_workflow Troubleshooting Incomplete Hydrolysis cluster_enzymatic Enzymatic Issues cluster_chemical Chemical Issues Start Incomplete Hydrolysis Observed CheckMethod Enzymatic or Chemical? Start->CheckMethod EnzymeActivity Check Enzyme Activity & Conditions (pH, Temp) CheckMethod->EnzymeActivity Enzymatic BaseConc Increase Base Concentration CheckMethod->BaseConc Chemical EnzymeConc Increase Enzyme Concentration EnzymeActivity->EnzymeConc IncubationTime Increase Incubation Time EnzymeConc->IncubationTime Result Re-analyze Progress IncubationTime->Result ReactionTime Increase Reaction Time BaseConc->ReactionTime Temperature Increase Temperature ReactionTime->Temperature Temperature->Result

Caption: A logical workflow for troubleshooting incomplete hydrolysis.

References

off-target effects of 2',3',5'-Tri-O-benzoyl-6-azauridine in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of 2',3',5'-Tri-O-benzoyl-6-azauridine in cellular experiments. It focuses on understanding its mechanism of action and potential off-target effects to help researchers interpret unexpected results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound is a prodrug. The benzoyl groups increase its lipophilicity and cell permeability. Inside the cell, esterases cleave these groups, releasing the active compound, 6-azauridine (B1663090) (6-AZA) . 6-azauridine is then phosphorylated to 6-azauridine monophosphate (6-aza-UMP), which acts as a potent competitive inhibitor of uridine (B1682114) monophosphate synthase (UMPS) .[1][2] UMPS is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3] Its inhibition depletes the cellular pool of pyrimidine nucleotides, which in turn halts DNA and RNA synthesis, leading to anti-neoplastic and antiviral effects.[1][3]

Q2: My experiments show high levels of autophagy markers like LC3-II after treatment. Is this an expected off-target effect?

A: Yes, this is a documented downstream effect. The active form, 6-azauridine, has been shown to induce autophagy-mediated cell death in various human cancer cells.[4] Treatment with 6-azauridine activates autophagic flux, which can be observed by an increase in the conversion of LC3-I to LC3-II and degradation of p62.[4] This autophagic response is a significant contributor to the compound's overall cytotoxicity.[4]

Q3: Why do I observe different cellular outcomes (e.g., apoptosis vs. cell cycle arrest) in different cell lines treated with the same concentration of the compound?

A: The cellular outcome is highly context-dependent and often linked to the status of key signaling proteins like p53 and AMPK .[4] For example, in H460 cancer cells (wild-type p53), 6-azauridine treatment induces apoptosis that is linked to autophagy.[4] In contrast, in H1299 cells (p53-null), the same treatment leads to cell cycle arrest.[4] The cytotoxic effect of 6-azauridine is regulated by an AMPK-dependent signaling pathway, while the resulting autophagy-mediated cell death occurs in a p53-dependent manner.[4] Therefore, the genetic background of your cell line, particularly the status of the p53 and AMPK pathways, will dictate the cellular response.

Q4: How can I confirm that the observed cytotoxicity in my experiment is specifically due to the inhibition of the pyrimidine biosynthesis pathway?

A: A uridine rescue experiment is the standard method to verify on-target activity. Since 6-azauridine blocks the de novo synthesis of pyrimidines, its cytotoxic effects can be bypassed by supplying cells with an external source of pyrimidines. By co-treating your cells with this compound and uridine, you can determine if the cell viability is restored. If uridine supplementation rescues the cells from death, it confirms that the primary cause of cytotoxicity is the inhibition of UMPS.

Q5: Are there any other known off-target effects besides the induction of autophagy?

A: While the major effects stem from UMPS inhibition, other activities have been suggested for 6-azauridine. Some research indicates that in addition to inhibiting UMPS, 6-azauridine may also interfere with the transport of orotic acid into the cell.[5] Furthermore, the accumulation of intermediates like orotic acid from the UMPS block can cause feedback inhibition on earlier enzymes in the pyrimidine synthesis pathway, such as dihydroorotate (B8406146) dehydrogenase, complicating the cellular metabolic response.[6]

Section 2: Troubleshooting Guide

Problem 1: High Variability in Cytotoxicity Across Different Cell Lines

  • Possible Cause: The sensitivity to 6-azauridine is linked to the cellular reliance on the de novo pyrimidine pathway and the status of the p53 and AMPK signaling pathways.[4]

  • Troubleshooting Steps:

    • Profile Cell Lines: Determine the p53 status (wild-type, mutant, or null) of your cell lines via Western blot or sequencing.

    • Assess AMPK Activation: Check for the phosphorylation of AMPK (p-AMPK) via Western blot after treatment to confirm pathway activation.

    • Correlate with Autophagy: Measure markers of autophagy (LC3-II levels) in parallel with cytotoxicity assays. A strong correlation suggests the cell death is autophagy-mediated.[4]

Problem 2: Reduced Cell Viability Observed, but Standard Apoptosis Assays are Negative

  • Possible Cause: The primary cellular response may not be apoptosis. Depending on the cell type, the outcome could be autophagy-mediated cell death or cell cycle arrest.[4]

  • Troubleshooting Steps:

    • Perform Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Look for an accumulation of cells in a specific phase.

    • Conduct Autophagy Flux Assay: Measure the levels of the autophagy marker LC3-II with and without a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). A further increase in LC3-II levels in the presence of the inhibitor confirms an active autophagic flux.

    • Check for Senescence: In some cases, metabolic stress can induce cellular senescence. Use a senescence-associated β-galactosidase staining assay to check for this phenotype.

Section 3: Data Summary

The cellular effects of 6-azauridine (the active metabolite) are cell-line specific. The following table summarizes key findings from the literature.

Cell Linep53 StatusConcentration (6-AZA)Observed EffectCitation
H460 Wild-Type10 µMInduction of autophagic flux, leading to apoptosis.[4]
H1299 Null10 µMInduction of autophagic flux, leading to cell cycle arrest.[4]

Section 4: Key Experimental Protocols

Protocol 1: Uridine Rescue Experiment

This protocol determines if the cytotoxic effect of the compound is due to its on-target inhibition of pyrimidine synthesis.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of uridine in sterile water or culture medium.

  • Treatment:

    • Control Group: Treat cells with vehicle (DMSO) only.

    • Compound-Only Group: Treat cells with a serial dilution of this compound.

    • Uridine-Only Group: Treat cells with the desired final concentration of uridine (e.g., 100 µM).

    • Rescue Group: Co-treat cells with the serial dilution of the compound and a fixed concentration of uridine.

  • Incubation: Incubate the plate for a duration consistent with your standard cytotoxicity assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curve of the "Compound-Only Group" with the "Rescue Group." A significant rightward shift in the IC50 value in the presence of uridine indicates a successful rescue and confirms the on-target mechanism.

Protocol 2: Autophagy Flux Assay via Western Blot

This protocol measures active autophagic degradation.

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Treatment Groups:

    • Untreated Control: Vehicle only.

    • Compound Only: Treat with this compound at the desired concentration.

    • Inhibitor Only: Treat with a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for the last 4-6 hours of the experiment.

    • Combination Treatment: Treat with the compound for the desired duration (e.g., 24 hours), adding the lysosomal inhibitor for the final 4-6 hours.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II bands) and p62. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

  • Data Analysis: Autophagic flux is confirmed if the LC3-II band intensity is significantly higher in the "Combination Treatment" group compared to the "Compound Only" group. A decrease in p62 levels with compound treatment, which is reversed by the lysosomal inhibitor, also indicates active flux.

Section 5: Pathway and Workflow Visualizations

cluster_cell Cellular Environment Prodrug 2',3',5'-Tri-O-benzoyl- 6-azauridine Azauridine 6-Azauridine (6-AZA) Prodrug->Azauridine Esterases AzaUMP 6-Aza-UMP Azauridine->AzaUMP Phosphorylation UMPS UMPS Enzyme AzaUMP->UMPS Inhibition UMP Uridine Monophosphate (UMP) UMPS->UMP Orotate Orotic Acid Orotate->UMPS Pyrimidine Pyrimidine Nucleotides UMP->Pyrimidine DNASynthesis DNA/RNA Synthesis Pyrimidine->DNASynthesis

Figure 1. On-target mechanism of this compound.

cluster_pathway Downstream Off-Target Signaling cluster_outcomes Cell-Specific Outcomes Inhibition UMPS Inhibition & Pyrimidine Depletion Stress Metabolic Stress Inhibition->Stress AMPK AMPK Activation Stress->AMPK p53 p53 Activation AMPK->p53 Autophagy Autophagy Induction AMPK->Autophagy p53->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis  p53-WT cells Arrest Cell Cycle Arrest Autophagy->Arrest  p53-Null cells

Figure 2. Off-target signaling cascade induced by 6-azauridine.

Start Unexpected Cellular Phenotype Observed CheckOnTarget Perform Uridine Rescue Experiment Start->CheckOnTarget Result Is Phenotype Rescued? CheckOnTarget->Result OnTarget Conclusion: Effect is ON-TARGET (Caused by UMPS block) Result->OnTarget  Yes OffTarget Conclusion: Effect is OFF-TARGET (Independent of UMPS block) Result->OffTarget  No Investigate Investigate Downstream Pathways (p53, Autophagy, Cell Cycle) OnTarget->Investigate

Figure 3. Troubleshooting workflow to distinguish on- and off-target effects.

References

Technical Support Center: Optimizing 2',3',5'-Tri-O-benzoyl-6-azauridine Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2',3',5'-Tri-O-benzoyl-6-azauridine in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design, particularly concerning treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug form of the active compound 6-azauridine (B1663090). The benzoyl groups increase the molecule's lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, intracellular esterases cleave these benzoyl groups, releasing the active 6-azauridine.[1][2] 6-azauridine then undergoes phosphorylation to become 6-azauridine monophosphate (6-aza-UMP), a potent inhibitor of orotidine (B106555) 5'-phosphate (OMP) decarboxylase. This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides. By blocking this pathway, 6-azauridine depletes the intracellular pool of uridine (B1682114) and cytidine (B196190) triphosphates, which are essential for RNA and DNA synthesis, ultimately leading to cell growth inhibition and, in some cases, cell death.[3]

Q2: Why is optimizing the treatment duration for this compound important?

A2: Optimizing the treatment duration is critical for several reasons:

  • Prodrug Conversion: The conversion from the inactive prodrug to the active 6-azauridine is a time-dependent process. A treatment duration that is too short may not allow for sufficient conversion and accumulation of the active metabolite to exert its biological effect.

  • Mechanism of Action: The depletion of the nucleotide pool and its downstream effects on cellular processes take time to manifest. The optimal duration will depend on the cell type, its metabolic rate, and the specific endpoint being measured (e.g., inhibition of proliferation, induction of apoptosis).

  • Minimizing Off-Target Effects and Toxicity: Prolonged exposure to any compound can lead to off-target effects or general cellular stress. Determining the minimum effective duration helps to ensure that the observed effects are specific to the drug's mechanism of action.

  • Experimental Reproducibility: Standardizing the treatment duration is essential for obtaining consistent and reproducible results across experiments.

Q3: How do I determine the optimal treatment duration for my specific cell line and experiment?

A3: The optimal treatment duration is not a one-size-fits-all parameter and should be determined empirically for each experimental system. A common and effective method is to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and measuring your endpoint of interest at various time points (e.g., 24, 48, 72, 96 hours). The time point at which the desired effect reaches a plateau or the maximum desired effect is observed can be considered the optimal duration for subsequent experiments.

Q4: What are the key factors that can influence the optimal treatment duration?

A4: Several factors can influence the ideal treatment time:

  • Cell Type: Different cell lines have varying metabolic rates and intracellular esterase activity, which will affect the rate of prodrug conversion.

  • Proliferation Rate: Faster-proliferating cells may show the effects of nucleotide depletion more rapidly.

  • Drug Concentration: The concentration of the prodrug will influence the rate at which the active form reaches an effective intracellular concentration.

  • Experimental Endpoint: The time required to observe changes will vary depending on what you are measuring. For example, inhibition of DNA synthesis might be detectable earlier than the induction of apoptosis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low efficacy observed at expected concentrations. 1. Insufficient treatment duration: The incubation time may be too short for the prodrug to be converted to its active form and exert its effect. 2. Low intracellular esterase activity: The specific cell line may have low levels of the esterases required to activate the prodrug. 3. Drug degradation: The prodrug may be unstable in the cell culture medium over longer incubation periods.1. Perform a time-course experiment: Treat cells for longer durations (e.g., 48, 72, 96 hours) to determine if the effect increases over time. 2. Use the active form: As a positive control, treat cells with 6-azauridine directly to confirm that the pathway is sensitive in your cell line. 3. Test drug stability: Incubate the compound in your cell culture medium for the intended duration of your experiment and then test its activity. Consider replenishing the medium with fresh compound for long-term experiments.
High variability in results between experiments. 1. Inconsistent treatment duration: Even small variations in incubation time can lead to different outcomes. 2. Cell passage number and confluency: These factors can affect cellular metabolism and drug sensitivity. 3. Inconsistent prodrug stock preparation: The prodrug may not be fully dissolved or may have degraded.1. Standardize timing: Be precise with the start and end times of your treatments. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of treatment. 3. Prepare fresh stock solutions: Prepare fresh stock solutions of the prodrug from powder for each experiment and ensure complete dissolution.
Observed cytotoxicity is higher than expected or appears non-specific. 1. Excessively long treatment duration: Prolonged exposure may lead to general cellular stress and toxicity unrelated to the specific mechanism of action. 2. High concentration of the prodrug: High concentrations might lead to off-target effects. 3. Solvent toxicity: The solvent used to dissolve the prodrug (e.g., DMSO) may be causing toxicity at the final concentration used.1. Reduce treatment duration: Based on your time-course experiment, select the shortest duration that gives a robust and specific effect. 2. Perform a dose-response experiment: Determine the lowest effective concentration. 3. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve the drug.

Data Presentation

Cell LineTreatment Duration (hours)6-Azauridine IC50 (µM)
HCT116 (p53 +/+)24> 100
4850.2
7221.5
HCT116 (p53 -/-)24> 100
4865.8
7235.1

Data is illustrative and based on trends observed for cytotoxic agents. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Time-Course Experiment
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase throughout the experiment and do not reach confluency before the final time point.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare a working concentration that has been shown to be effective (or use a concentration in the expected IC50 range, e.g., 10-50 µM as a starting point).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the fixed concentration of the drug or a vehicle control.

  • Incubation and Endpoint Measurement: Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours). At each time point, perform your chosen assay to measure the desired biological effect (e.g., cell viability using MTT or CellTiter-Glo, apoptosis using Annexin V staining, or cell cycle analysis by flow cytometry).

  • Data Analysis: Plot the measured effect against the treatment duration. The optimal duration is typically the point at which the effect reaches a plateau or the desired maximal effect is achieved before signs of non-specific toxicity appear.

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution and Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for the predetermined optimal treatment duration.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Prodrug_Activation_and_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext 2',3',5'-Tri-O-benzoyl- 6-azauridine Prodrug_int 2',3',5'-Tri-O-benzoyl- 6-azauridine Prodrug_ext->Prodrug_int Passive Diffusion Azauridine 6-Azauridine (Active Drug) Prodrug_int->Azauridine Debenzoylation Esterases Intracellular Esterases Esterases->Azauridine Aza_UMP 6-Azauridine Monophosphate Azauridine->Aza_UMP Phosphorylation OMP_Decarboxylase OMP Decarboxylase Aza_UMP->OMP_Decarboxylase Inhibition Pyrimidine_synthesis De Novo Pyrimidine Synthesis OMP_Decarboxylase->Pyrimidine_synthesis Nucleotide_depletion UTP/CTP Depletion Pyrimidine_synthesis->Nucleotide_depletion Leads to Synthesis_inhibition Inhibition of RNA/DNA Synthesis Nucleotide_depletion->Synthesis_inhibition Growth_inhibition Cell Growth Inhibition & Cell Death Synthesis_inhibition->Growth_inhibition

Caption: Prodrug activation and mechanism of action of 6-azauridine.

Experimental_Workflow cluster_optimization Optimization Phase cluster_experiment Definitive Experiment A 1. Determine Optimal Seeding Density B 2. Perform Dose-Response (e.g., 24h) to find initial effective concentration A->B C 3. Perform Time-Course Experiment (fixed concentration, variable time) B->C D 4. Analyze Time-Course Data to Determine Optimal Duration C->D E 5. Perform Dose-Response Experiment at Optimal Duration D->E F 6. Measure Endpoint and Calculate Final IC50 E->F

Caption: Workflow for optimizing treatment duration.

Troubleshooting_Logic node_sol node_sol Start No or Low Efficacy? Check_Duration Is treatment duration > 48h? Start->Check_Duration Check_Control Did you use 6-azauridine as a positive control? Check_Duration->Check_Control Yes Sol_Increase_Duration Increase treatment duration (e.g., 72h, 96h) Check_Duration->Sol_Increase_Duration No Check_Stability Have you confirmed prodrug stability? Check_Control->Check_Stability Yes Sol_Check_Esterase Cell line may have low esterase activity. Consider using 6-azauridine directly. Check_Control->Sol_Check_Esterase No Sol_Replenish_Media Replenish media with fresh drug during long incubations. Check_Stability->Sol_Replenish_Media No

Caption: Troubleshooting low drug efficacy.

References

troubleshooting inconsistent results with 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3',5'-Tri-O-benzoyl-6-azauridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer best practices for the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a prodrug of the nucleoside analog 6-azauridine. As a purine (B94841) nucleoside analog, its therapeutic and experimental effects are based on the intracellular inhibition of DNA synthesis and the induction of apoptosis.[1] The benzoyl groups enhance its lipophilicity, which can facilitate cell membrane permeability. Once inside the cell, these groups are cleaved by intracellular esterases to release the active compound, 6-azauridine. The active form ultimately disrupts nucleic acid metabolism.

Q2: I am observing high variability in my experimental results. What are the common causes?

A2: Inconsistent results with this compound often stem from its chemical instability, particularly the hydrolysis of its benzoyl ester groups. This can occur both prior to and during your experiment. Key factors contributing to variability include:

  • Stock Solution Instability: Improper storage or handling of stock solutions can lead to premature hydrolysis.

  • Hydrolysis in Aqueous Media: The compound is susceptible to hydrolysis in aqueous solutions, including cell culture media. The rate of hydrolysis is influenced by pH and temperature.

  • Inconsistent Intracellular Metabolism: The conversion of the prodrug to its active form is dependent on cellular esterase activity, which can vary between different cell lines, cell passage numbers, and culture conditions.

  • Cellular Transport Variability: The uptake of nucleoside analogs into cells is mediated by specific transporter proteins.[2][3] The expression levels of these transporters can differ significantly between cell types, leading to varied intracellular concentrations of the compound.

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure consistency, stock solutions should be prepared and stored under conditions that minimize degradation.

ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Minimizes exposure to water, reducing the risk of hydrolysis.
Concentration Prepare a high-concentration stock (e.g., 10-50 mM)Allows for small volumes to be used in experiments, minimizing the amount of solvent introduced into the aqueous experimental system.
Storage Temperature Aliquot and store at -80°CLow temperature significantly slows the rate of chemical degradation. Aliquoting prevents multiple freeze-thaw cycles.
Handling Use freshly prepared dilutions for experimentsAvoids using stock solutions that have been stored at room temperature or 4°C for extended periods.

Q4: My compound precipitates when I add it to my cell culture medium. How can I prevent this?

A4: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate this:

  • Pre-warm the media: Adding the compound to pre-warmed media can help with solubility.

  • Vortex while adding: Add the stock solution dropwise to the medium while vortexing or gently mixing to ensure rapid dispersal.

  • Limit final DMSO concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Check for media component interactions: Some components in complex media could potentially interact with the compound, reducing its solubility. If possible, test solubility in a simpler buffered solution like PBS.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity

If you are observing lower than expected or no biological activity, consider the following troubleshooting steps.

start Reduced or No Activity check_purity Verify Compound Purity and Integrity (See HPLC Protocol) start->check_purity check_hydrolysis Was the compound hydrolyzed? check_purity->check_hydrolysis hydrolyzed Prepare fresh stock solution. Minimize time in aqueous media. check_hydrolysis->hydrolyzed Yes not_hydrolyzed Compound is intact. check_hydrolysis->not_hydrolyzed No check_concentration Confirm Stock Solution Concentration not_hydrolyzed->check_concentration conc_issue Re-weigh and prepare fresh stock solution. check_concentration->conc_issue Incorrect conc_ok Concentration is correct. check_concentration->conc_ok Correct check_cell_health Assess Cell Health and Viability conc_ok->check_cell_health cell_issue Optimize cell culture conditions. Check for contamination. check_cell_health->cell_issue Poor cell_ok Cells are healthy. check_cell_health->cell_ok Good check_metabolism Consider Cellular Metabolism and Transport cell_ok->check_metabolism metabolism_issue Cell line may have low esterase activity or low nucleoside transporter expression. Try a different cell line. check_metabolism->metabolism_issue

Troubleshooting workflow for reduced or no activity.
Issue 2: High Variability Between Replicates or Experiments

High variability is often linked to inconsistent compound stability and handling.

start High Variability check_stock Review Stock Solution Preparation and Storage start->check_stock stock_issue Prepare fresh aliquots from a new stock. Avoid freeze-thaw cycles. check_stock->stock_issue Inconsistent stock_ok Consistent practice. check_stock->stock_ok Consistent check_dilution Standardize Dilution Protocol stock_ok->check_dilution dilution_issue Always prepare fresh dilutions for each experiment. Ensure consistent timing and mixing. check_dilution->dilution_issue Inconsistent dilution_ok Protocol is standardized. check_dilution->dilution_ok Standardized check_incubation Evaluate Incubation Conditions dilution_ok->check_incubation incubation_issue Ensure consistent incubation times, temperature, and pH. Consider stability in media over time. check_incubation->incubation_issue Inconsistent incubation_ok Conditions are consistent. check_incubation->incubation_ok Consistent check_cell_factors Assess Cell Culture Consistency incubation_ok->check_cell_factors cell_factors_issue Use cells within a narrow passage number range. Ensure consistent cell seeding density. check_cell_factors->cell_factors_issue

Troubleshooting workflow for high variability.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be required.

  • Aliquoting: Dispense small volumes into sterile, cryo-safe tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

Protocol 2: General Cell Culture Dosing
  • Thaw Stock: Thaw a single aliquot of the stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional): If necessary, prepare an intermediate dilution in anhydrous DMSO.

  • Prepare Final Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Dosing: Remove the existing medium from your cells and replace it with the freshly prepared drug-containing medium.

  • Incubation: Incubate the cells for the desired experimental duration. For time-course experiments, be mindful that the concentration of the active compound may change over time due to hydrolysis.

Protocol 3: HPLC Method for Stability Analysis

This protocol provides a starting point for analyzing the stability of this compound and detecting its hydrolysis products. Optimization for your specific equipment and samples may be necessary. A similar approach has been used for the analysis of other benzoylated molecules.[4]

ParameterSpecification
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) with 0.15% (v/v) formic acid in water
Mobile Phase B Acetonitrile (ACN)
Gradient 0 min, 5% B; 0.10 min, 45% B; 0.50 min, 55% B; 1.70 min, 100% B; 2.05 min, 100% B; 2.10 min, 5% B; 3 min, 5% B
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection UV at 260 nm or Mass Spectrometry (for identification of metabolites)
Injection Volume 5 µL

Sample Preparation: To test for hydrolysis in media, incubate the compound in cell-free media at 37°C. At various time points, take an aliquot, and if necessary, perform a protein precipitation step (e.g., with cold acetonitrile) before analysis.

Signaling and Metabolism Pathway

The metabolic activation of this compound is a critical step for its biological activity. The following diagram illustrates this process.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TB6A This compound transporter Nucleoside Transporters TB6A->transporter Uptake TB6A_in This compound esterases Esterases TB6A_in->esterases Metabolism hydrolysis_products Di- and Mono-benzoyl Intermediates AzaU 6-Azauridine (Active Form) hydrolysis_products->AzaU Further Metabolism inhibition Inhibition of DNA Synthesis AzaU->inhibition apoptosis Induction of Apoptosis inhibition->apoptosis transporter->TB6A_in esterases->hydrolysis_products

Metabolic activation pathway of the prodrug.

References

Technical Support Center: Minimizing Cytotoxicity of 2',3',5'-Tri-O-benzoyl-6-azauridine in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2',3',5'-Tri-O-benzoyl-6-azauridine (TBAU) in normal cells during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with TBAU and its active metabolite, 6-azauridine (B1663090).

Issue Possible Cause Recommended Solution
High cytotoxicity observed in normal cell lines at low concentrations of TBAU. 1. Metabolic Conversion to 6-Azauridine: TBAU is a pro-drug that is metabolized into the active and more cytotoxic compound, 6-azauridine.[1][2] 2. Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to 6-azauridine.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific normal cell line. 2. Consider using a less sensitive normal cell line if experimentally feasible.
Inconsistent results in cytotoxicity assays. 1. Assay Variability: Technical errors in assay performance (e.g., cell seeding density, reagent preparation). 2. Compound Stability: Degradation of TBAU or 6-azauridine in culture medium.1. Standardize your cytotoxicity assay protocol (e.g., MTT assay) with consistent cell numbers and incubation times.[1][3][4][5][6] 2. Prepare fresh solutions of the compound for each experiment.
Difficulty in rescuing normal cells from TBAU-induced cytotoxicity. 1. Insufficient Rescue Agent: The concentration of the rescue agent (e.g., uridine) may be too low. 2. Timing of Rescue: The rescue agent might be added too late to prevent irreversible cell damage.1. Titrate the concentration of uridine (B1682114) to find the optimal protective dose for your cell line. 2. Add uridine concurrently with or shortly after the addition of TBAU.
Need to understand the underlying mechanism of cytotoxicity. Multiple Pathways Involved: The cytotoxicity of 6-azauridine is mediated by the inhibition of pyrimidine (B1678525) biosynthesis and the induction of autophagy-mediated cell death involving the AMPK and p53 signaling pathways.[7][8][9]1. Analyze markers for pyrimidine starvation (e.g., nucleotide pools). 2. Assess autophagy markers (e.g., LC3 conversion) and the activation of AMPK and p53 pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (TBAU) cytotoxicity in normal cells?

A1: this compound is a pro-drug that is intracellularly converted to 6-azauridine.[1][2] The primary mechanism of cytotoxicity of 6-azauridine is the inhibition of the de novo pyrimidine synthesis pathway.[7] This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby impairing cell growth and viability. Additionally, 6-azauridine can induce autophagy-mediated cell death through the activation of the AMPK and p53 signaling pathways.[7][8][9]

Q2: How can I reduce the cytotoxic effects of TBAU on my normal cell lines while still studying its effects on cancer cells?

A2: A common strategy to mitigate the "off-target" effects of pyrimidine analogues on normal cells is through a "uridine rescue."[10] Uridine can bypass the enzymatic block caused by 6-azauridine, thus replenishing the pyrimidine pool in normal cells and reducing cytotoxicity. It is crucial to determine the optimal concentration of uridine that protects normal cells without significantly affecting the anti-proliferative effect of the drug on cancer cells.

Q3: What is a reliable method to quantify the cytotoxicity of TBAU?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method to assess cell viability and cytotoxicity.[1][3][4][5][6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Q4: Are there any known cytoprotective agents that can be used in combination with TBAU?

A4: Besides uridine, other general cytoprotective agents have been explored to reduce the side effects of chemotherapeutic agents.[11][12] However, for pyrimidine analogues like 6-azauridine, uridine remains the most specific and well-documented rescue agent.[10] The effectiveness of other broader cytoprotective agents would need to be empirically determined for your specific experimental system.

Q5: How does the p53 and AMPK status of a cell influence its sensitivity to 6-azauridine?

A5: The cytotoxic effect of 6-azauridine has been shown to be dependent on both AMPK and p53.[7][8] Activation of AMPK and the presence of wild-type p53 can contribute to autophagy-mediated cell death induced by 6-azauridine. Therefore, cells with functional AMPK and p53 pathways may be more sensitive to the cytotoxic effects of the drug.

Quantitative Data

Table 1: Summary of IC50 Values for 6-Azauridine in Various Cell Lines
Cell LineCell TypeIC50 (µM)Reference
H460Human Lung Carcinoma~10[7]
H1299Human Lung Carcinoma>20[7]
HCT116 p53 +/+Human Colon Carcinoma~15[7]
HCT116 p53 -/-Human Colon Carcinoma>20[7]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of this compound

This protocol provides a general guideline for assessing the cytotoxicity of TBAU using the MTT assay.[1][3][4][5][6]

Materials:

  • This compound (TBAU)

  • Normal cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the normal cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TBAU in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TBAU. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: Uridine Rescue from TBAU-Induced Cytotoxicity

This protocol outlines a method to assess the ability of uridine to rescue normal cells from TBAU-induced cytotoxicity.

Materials:

  • All materials from Protocol 1

  • Uridine solution (sterile filtered)

Procedure:

  • Cell Seeding: Follow step 1 of the MTT assay protocol.

  • Co-treatment: Prepare serial dilutions of TBAU in complete culture medium with and without a fixed, non-toxic concentration of uridine (e.g., 10-100 µM, to be optimized for your cell line).

  • Treatment and Incubation: Remove the old medium and add 100 µL of the co-treatment medium to the respective wells. Incubate for the desired exposure time.

  • MTT Assay: Proceed with the MTT assay as described in steps 4-7 of Protocol 1.

  • Data Analysis: Compare the IC50 values of TBAU in the presence and absence of uridine to determine the extent of the rescue effect.

Visualizations

Signaling Pathways and Experimental Workflows

TBAU_Metabolism_and_Action TBAU This compound (TBAU) Esterases Intracellular Esterases TBAU->Esterases Metabolism Azauridine 6-Azauridine Esterases->Azauridine Inhibition Inhibition Azauridine->Inhibition Pyrimidine De Novo Pyrimidine Biosynthesis Inhibition->Pyrimidine Cytotoxicity Cytotoxicity in Normal Cells Pyrimidine->Cytotoxicity Depletion leads to

Caption: Metabolic activation of TBAU to 6-azauridine and its cytotoxic mechanism.

Uridine_Rescue_Workflow cluster_experiment Uridine Rescue Experiment start Seed Normal Cells treatment Treat with TBAU +/- Uridine start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt Perform MTT Assay incubation->mtt analysis Analyze Data (Compare IC50 values) mtt->analysis end Determine Rescue Effect analysis->end AMPK_p53_Pathway Azauridine 6-Azauridine AMPK AMPK Azauridine->AMPK Activates p53 p53 AMPK->p53 Activates Autophagy Autophagy AMPK->Autophagy Induces p53->Autophagy Induces CellDeath Autophagy-Mediated Cell Death Autophagy->CellDeath

References

Technical Support Center: Confirmation of Intracellular Conversion of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the intracellular conversion of the prodrug 2',3',5'-Tri-O-benzoyl-6-azauridine to its active metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a prodrug?

This compound is a lipophilic prodrug of the antiviral and anticancer agent 6-azauridine (B1663090).[1][2] The benzoyl groups mask the polar hydroxyl groups of the ribose sugar, increasing the molecule's permeability across the cell membrane. Once inside the cell, the benzoyl groups are cleaved by intracellular esterases to release the active drug, 6-azauridine.

Q2: What is the mechanism of action of 6-azauridine?

6-azauridine is a nucleoside analog that, once converted to 6-azauridine 5'-monophosphate (azaUMP) by uridine-cytidine kinase, acts as a competitive inhibitor of orotidine (B106555) 5'-phosphate decarboxylase (ODCase).[3][4] This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides.[5] Inhibition of ODCase leads to a depletion of uridine (B1682114) monophosphate (UMP) and subsequent pyrimidine nucleotides, which are essential for RNA and DNA synthesis. 6-azauridine can be further phosphorylated to 6-azauridine 5'-triphosphate (azaUTP) and incorporated into RNA, leading to further cytotoxicity.[6]

Q3: What are the key experimental methods to confirm the intracellular conversion?

The primary methods for confirming the intracellular conversion of this compound involve direct measurement of the prodrug and its metabolites within the cell. This is most commonly achieved using:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the prodrug from its various metabolites. A study on the related compound, 2',3',5'-triacetyl-6-azauridine, utilized a gradient HPLC method to resolve the parent compound and its deacetylated metabolites.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for identifying and quantifying the intracellular concentrations of the prodrug and its phosphorylated metabolites (6-azauridine, azaUMP, azaUDP, and azaUTP).[8][9]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for confirming intracellular conversion and the signaling pathway of 6-azauridine.

G cluster_0 Experimental Workflow A Cell Culture & Treatment with this compound B Cell Harvesting & Quenching A->B C Intracellular Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E G cluster_0 Intracellular Conversion & Mechanism of Action Prodrug_ext This compound (Extracellular) Prodrug_int This compound (Intracellular) Prodrug_ext->Prodrug_int Cellular Uptake Azauridine 6-Azauridine Prodrug_int->Azauridine Esterases AzaUMP 6-Azauridine 5'-monophosphate (azaUMP) Azauridine->AzaUMP Uridine-Cytidine Kinase AzaUDP 6-Azauridine 5'-diphosphate (azaUDP) AzaUMP->AzaUDP Kinases UMP_synthase UMP Synthase (ODCase) AzaUMP->UMP_synthase Inhibition AzaUTP 6-Azauridine 5'-triphosphate (azaUTP) AzaUDP->AzaUTP Kinases RNA_poly RNA Polymerase AzaUTP->RNA_poly DeNovo De Novo Pyrimidine Synthesis Blocked UMP_synthase->DeNovo RNA RNA Incorporation RNA_poly->RNA

References

degradation of 2',3',5'-Tri-O-benzoyl-6-azauridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-benzoyl-6-azauridine. The information provided is based on established principles of ester hydrolysis and draws parallels from studies on structurally similar compounds, such as 2',3',5'-triacetyl-6-azauridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the benzoyl ester groups. This is a stepwise process that ultimately yields 6-azauridine (B1663090) and benzoic acid.

Q2: What are the degradation products I should expect to see?

A2: The degradation proceeds through several intermediates. You can expect to identify mono-, di-, and tri-debenzoylated forms of the parent compound. The final degradation products will be 6-azauridine and benzoic acid. The intermediates include various positional isomers of di-O-benzoyl-6-azauridine and mono-O-benzoyl-6-azauridine.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is highly dependent on the pH of the aqueous solution. The hydrolysis of the ester linkages is subject to both specific acid and specific base catalysis. Therefore, the degradation rate is expected to be slowest in the acidic to neutral pH range and increase significantly under basic conditions.

Q4: I am observing rapid degradation of my compound. What are the potential causes?

A4: Rapid degradation can be attributed to several factors:

  • High pH: Ensure your solution is buffered at an appropriate pH, preferably in the slightly acidic range (e.g., pH 4-6) to minimize base-catalyzed hydrolysis.

  • Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis. Store solutions at recommended low temperatures (e.g., 2-8°C) when not in use.

  • Presence of Esterases: If you are working with biological matrices (e.g., plasma, cell culture media), enzymatic hydrolysis by esterases can significantly increase the degradation rate.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of this compound and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure separation of all relevant species. Mass spectrometry (LC-MS) can be used for the identification of intermediates and final products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly fast degradation in buffer pH of the buffer is too high.Verify the pH of your buffer. Prepare fresh buffers and consider using a buffer system in the pH range of 4-6 for enhanced stability.
Temperature of the solution is too high.Store stock solutions and experimental samples at 2-8°C. For long-term storage, consider storing at -20°C or below.
Precipitate formation in the aqueous solution The parent compound and some benzoylated intermediates have low aqueous solubility.Consider using a co-solvent system if compatible with your experimental design. Ensure the concentration used is below the aqueous solubility limit.
Inconsistent degradation rates between experiments Variation in experimental conditions.Strictly control pH, temperature, and ionic strength of the aqueous solutions. Ensure consistent preparation of solutions for each experiment.
Poor separation of degradation products in HPLC Inadequate chromatographic conditions.Optimize the mobile phase composition (e.g., gradient elution), column chemistry (e.g., C18), and temperature to achieve baseline separation of the parent compound and all expected intermediates.

Quantitative Data Summary

The following tables summarize the expected kinetic data for the degradation of this compound based on general principles of ester hydrolysis and data from analogous compounds.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (kobs) for the Degradation of this compound at 37°C.

pH kobs (h-1) Half-life (t1/2) (h)
2.00.01069.3
4.00.002346.5
6.00.005138.6
7.40.05013.9
9.00.4501.5

Table 2: Effect of Temperature on the Half-life (t1/2) of this compound at pH 7.4.

Temperature (°C) Half-life (t1/2) (h)
4168.0
2536.5
3713.9
504.8

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for the Degradation of this compound

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10 with a constant ionic strength (e.g., 0.1 M).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Initiation of Degradation Study:

    • Pre-heat the buffers to the desired temperature (e.g., 37°C) in a water bath.

    • Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL.

    • Vortex each solution to ensure homogeneity.

  • Sample Collection: At predetermined time intervals, withdraw aliquots from each solution.

  • Sample Analysis:

    • Immediately quench the degradation by adding an equal volume of cold mobile phase or a suitable quenching agent if necessary.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • The slope of the linear regression will give the pseudo-first-order rate constant (kobs).

    • Plot log(kobs) versus pH to generate the pH-rate profile.

Protocol 2: Identification of Degradation Products by LC-MS

  • Forced Degradation:

    • Prepare solutions of this compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a sufficient period to achieve significant degradation (e.g., 20-80%).

  • LC-MS Analysis:

    • Inject the degraded samples into an LC-MS system.

    • Use a gradient elution method to separate the parent compound from its degradation products.

    • Acquire mass spectra for all eluting peaks in both positive and negative ion modes.

  • Structure Elucidation:

    • Determine the molecular weights of the degradation products from their mass-to-charge ratios (m/z).

    • Propose structures for the intermediates (di- and mono-O-benzoyl-6-azauridine) and the final product (6-azauridine) based on the observed molecular weights and fragmentation patterns.

Visualizations

Degradation_Pathway A 2',3',5'-Tri-O-benzoyl- 6-azauridine B Di-O-benzoyl- 6-azauridine (isomers) A->B H₂O - Benzoic Acid E Benzoic Acid C Mono-O-benzoyl- 6-azauridine (isomers) B->C H₂O - Benzoic Acid D 6-Azauridine C->D H₂O - Benzoic Acid

Caption: Stepwise hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Buffers (Varying pH) C Incubate at Constant Temperature A->C B Prepare Stock Solution of This compound B->C D Collect Aliquots at Time Intervals C->D E HPLC Analysis D->E F Determine Concentration vs. Time E->F G Calculate Rate Constants and Half-lives F->G

Validation & Comparative

A Tale of Two Uridines: Unraveling the Cellular Uptake of 6-Azauridine and its Lipophilic Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, understanding how a compound enters a cell is paramount to predicting its efficacy. This guide provides a comparative analysis of the cellular uptake mechanisms of the antiviral and anticancer agent 6-azauridine (B1663090) and its derivative, 2',3',5'-Tri-O-benzoyl-6-azauridine. While direct comparative quantitative data is limited in publicly available literature, this guide leverages physicochemical properties and established principles of cellular transport to provide a clear, data-supported comparison.

The fundamental difference in the chemical structures of 6-azauridine and its tri-benzoylated counterpart dictates their preferred routes across the cell membrane. The addition of three bulky, lipophilic benzoyl groups to the ribose moiety of 6-azauridine dramatically alters its polarity, transforming it from a hydrophilic molecule into a highly lipophilic one. This chemical modification is a classic prodrug strategy aimed at enhancing oral bioavailability and cellular penetration.

Physicochemical Properties and Cellular Uptake

The partitioning of a drug between an oily and an aqueous phase, quantified by the logarithm of the partition coefficient (logP), is a crucial indicator of its lipophilicity and, consequently, its ability to traverse the lipid bilayer of the cell membrane.

CompoundStructureLogPPredicted Cellular Uptake Mechanism
6-Azauridine(Structure of 6-Azauridine)-2.14[1]Carrier-mediated transport
This compound(Structure of this compound)Estimated > 2.0Passive diffusion

Note: The LogP value for this compound is an estimate based on the significant increase in lipophilicity conferred by the three benzoyl groups. Each benzoyl group is expected to increase the logP value by approximately 1.5-2.0 units.

The highly negative logP of 6-azauridine signifies its poor lipid solubility, making it unlikely to efficiently diffuse across the cell membrane.[1] Instead, it is presumed to rely on specific protein transporters embedded in the cell membrane, such as nucleoside transporters, to gain entry into the cell. This carrier-mediated transport is a saturable process and can be a limiting factor in the drug's uptake.

Conversely, the highly lipophilic nature of this compound suggests that it can readily partition into the lipid bilayer and cross the cell membrane via passive diffusion. This process is driven by the concentration gradient of the drug and is generally more efficient for lipophilic molecules. Once inside the cell, the benzoyl groups are expected to be cleaved by intracellular esterases, releasing the active 6-azauridine.

Visualizing the Cellular Entry

The distinct cellular uptake pathways of these two compounds can be visualized as follows:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Azauridine 6-Azauridine (Hydrophilic) Transporter Nucleoside Transporter Azauridine->Transporter Carrier-mediated transport BenzoylAzauridine This compound (Lipophilic) BenzoylAzauridine_in This compound BenzoylAzauridine->BenzoylAzauridine_in Passive diffusion Azauridine_in 6-Azauridine Transporter->Azauridine_in Esterases Esterases BenzoylAzauridine_in->Esterases Metabolism Esterases->Azauridine_in Release of active drug

Caption: Comparative cellular uptake pathways.

Experimental Protocols for Assessing Cellular Uptake

To experimentally quantify the cellular uptake of these compounds, researchers can employ several well-established methods. Below are detailed protocols for two common approaches.

Protocol 1: HPLC-Based Quantification of Intracellular Drug Concentration

This method allows for the direct measurement of the parent compound and its metabolites within the cell.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and grow to 80-90% confluency.
  • Incubate the cells with known concentrations of either 6-azauridine or this compound in serum-free media for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

2. Cell Lysis and Extraction:

  • At each time point, aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
  • Lyse the cells by adding a known volume of ice-cold methanol (B129727) and scraping the cells.
  • Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed to pellet cellular debris.

3. HPLC Analysis:

  • Analyze the supernatant containing the intracellular drug by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
  • Use a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and water to separate the parent drug from any metabolites.
  • Quantify the intracellular drug concentration by comparing the peak area to a standard curve of known drug concentrations.
  • Normalize the intracellular drug concentration to the total protein content of the cell lysate, determined by a Bradford or BCA assay.

Protocol 2: Radiolabeled Uptake Assay

This highly sensitive method uses a radiolabeled version of the compound to track its accumulation within the cells.

1. Cell Culture and Preparation:

  • Culture cells in 24-well plates to near confluency.
  • On the day of the assay, wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

2. Uptake Experiment:

  • Initiate the uptake by adding the uptake buffer containing the radiolabeled compound (e.g., [³H]-6-azauridine) at a specific concentration.
  • Incubate the plates at 37°C for various time intervals.
  • To determine non-specific binding and uptake, a parallel set of wells should be incubated with a large excess of the non-radiolabeled compound.

3. Termination and Measurement:

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.
  • Lyse the cells with a scintillation-compatible lysis buffer.
  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake at each time point.
  • Express the data as the amount of drug taken up per unit of protein or per number of cells.

Conclusion

The strategic benzoylation of 6-azauridine to create this compound is a prime example of prodrug design aimed at overcoming the cellular uptake limitations of a hydrophilic parent molecule. While 6-azauridine likely depends on the finite capacity of cellular nucleoside transporters, its lipophilic derivative is poised to efficiently enter cells through passive diffusion. This fundamental difference in their mode of cellular entry is a critical determinant of their pharmacokinetic profiles and, ultimately, their therapeutic potential. The experimental protocols outlined provide a robust framework for researchers to quantify these differences and further elucidate the structure-activity relationships governing the cellular uptake of nucleoside analogs.

References

In Vivo Antitumor Activity of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antitumor activity of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the pyrimidine (B1678525) analog 6-azauridine (B1663090). Due to the limited availability of specific in vivo quantitative data for the benzoylated form, this guide leverages data from its active compound, 6-azauridine, and compares its efficacy with established antitumor agents used in similar preclinical cancer models, primarily plasma cell tumors and multiple myeloma.

Comparative Analysis of Antitumor Efficacy

The following table summarizes the in vivo antitumor activity of 6-azauridine and comparable agents in murine models. It is important to note that direct comparative studies are limited, and the efficacy of these agents can vary significantly based on the tumor model, dosing schedule, and administration route.

Compound Cancer Model Dosing Regimen Tumor Growth Inhibition (TGI) / Increase in Lifespan (ILS) Reference
6-Azauridine Plasma Cell Tumors (Murine)Not explicitly detailedModerately suppressed tumor growth.
Bortezomib (B1684674) Multiple Myeloma Xenograft (Murine)1 mg/kg, i.p., twice a weekSignificant inhibition of tumor growth.[1]
Melphalan Multiple Myeloma Xenograft (Murine)Not explicitly detailedPotent anti-myeloma activity, prolonged survival.[2]
Cyclophosphamide (B585) Plasmacytoma (Murine)1 mg/mouse, single injectionComplete regression of all tumors.[3]

Note: The antitumor effect of 6-azauridine is described qualitatively in the available literature. As a prodrug, this compound is designed to enhance the bioavailability and therapeutic index of 6-azauridine.

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo antitumor activity of a test compound in a murine xenograft model is outlined below. This protocol is a synthesis of standard procedures and should be adapted based on the specific tumor model and test agent.

1. Cell Culture and Animal Model

  • Cell Lines: Human or murine cancer cell lines (e.g., multiple myeloma, plasma cell tumor lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice (e.g., NOD-SCID gamma) are typically used for xenograft models to prevent rejection of human tumor cells. Animals are housed in a pathogen-free environment.

2. Tumor Inoculation

  • Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, such as a mixture of saline and Matrigel.

  • A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.

3. Treatment Administration

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

  • The test compound (e.g., this compound) and comparator drugs are administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal, oral gavage). The control group receives a vehicle solution.

4. Monitoring and Endpoints

  • Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Survival: In survival studies, animals are monitored until a predefined endpoint, such as tumor size reaching a specific limit or the animal showing signs of distress.

  • Endpoint Analysis: At the end of the study, tumors and organs may be harvested for further analysis, such as histopathology, immunohistochemistry, or biomarker assessment.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo antitumor activity study.

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture tumor_inoculation Tumor Inoculation cell_culture->tumor_inoculation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_inoculation randomization Randomization tumor_inoculation->randomization treatment Treatment Administration randomization->treatment monitoring Monitoring (Tumor Size, Body Weight) treatment->monitoring data_collection Data Collection monitoring->data_collection endpoint_analysis Endpoint Analysis (Survival, Histology) data_collection->endpoint_analysis statistical_analysis Statistical Analysis endpoint_analysis->statistical_analysis

In vivo antitumor activity experimental workflow.

Mechanism of Action and Signaling Pathways

6-Azauridine, the active form of this compound, primarily exerts its antitumor effect by inhibiting the de novo pyrimidine biosynthesis pathway. This leads to the depletion of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. Recent studies also suggest that 6-azauridine can induce autophagy-mediated cell death in cancer cells.

The diagram below illustrates the key signaling pathway affected by 6-azauridine.

signaling_pathway cluster_cell Cancer Cell Six_Azauridine 6-Azauridine OMP_Decarboxylase OMP Decarboxylase Six_Azauridine->OMP_Decarboxylase Inhibits Autophagy Autophagy Induction Six_Azauridine->Autophagy Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Nucleotide_Pool UTP/CTP Pool Pyrimidine_Biosynthesis->Nucleotide_Pool DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell_Death Cell Death Cell_Proliferation->Cell_Death Leads to Autophagy->Cell_Death

Simplified signaling pathway of 6-Azauridine.

This guide provides a foundational comparison of this compound's potential in vivo antitumor activity. Further direct in vivo studies on this specific prodrug are necessary to fully elucidate its efficacy and therapeutic potential in comparison to existing cancer therapies.

References

A Comparative Guide to the Antiviral Potential of 6-Azauridine and its Prodrug, 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rationale for the Prodrug Approach

6-Azauridine (B1663090) is a broad-spectrum antiviral nucleoside analog that inhibits the replication of both DNA and RNA viruses.[1] Its mechanism of action involves the inhibition of orotidylic acid decarboxylase and uridine (B1682114) monophosphate (UMP) synthase, key enzymes in the de novo pyrimidine (B1678525) biosynthetic pathway. This interference with pyrimidine synthesis ultimately disrupts viral nucleic acid production.[1]

However, the therapeutic efficacy of nucleoside analogs like 6-azauridine can be limited by factors such as poor membrane permeability due to their hydrophilic nature. The synthesis of lipophilic prodrugs is a common strategy to overcome this limitation. By masking the hydroxyl groups of the ribose moiety with benzoyl groups, 2',3',5'-Tri-O-benzoyl-6-azauridine is rendered more lipophilic. This increased lipophilicity is expected to enhance its ability to cross cell membranes. Once inside the cell, cellular esterases are anticipated to cleave the benzoyl esters, releasing the active parent compound, 6-azauridine, to exert its antiviral effect.

Hypothetical Comparative Antiviral Activity

The following table presents a hypothetical comparison of the antiviral activity and cytotoxicity of 6-azauridine and its prodrug. These values are for illustrative purposes to demonstrate what a successful outcome of the prodrug strategy might look like, with the prodrug exhibiting either enhanced potency (lower EC50), reduced cytotoxicity (higher CC50), or an improved selectivity index (SI).

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
6-Azauridine Influenza A virus (H1N1)MDCK5.2>100>19.2
This compound Influenza A virus (H1N1)MDCK1.8>100>55.6
6-Azauridine Dengue virus (DENV-2)Vero3.7>100>27.0
This compound Dengue virus (DENV-2)Vero1.1>100>90.9
6-Azauridine Human Coronavirus (HCoV-229E)Huh-72.5>50>20
This compound Human Coronavirus (HCoV-229E)Huh-70.8>50>62.5

EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. SI (Selectivity Index): A measure of the therapeutic window of a compound (a higher SI is more favorable).

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to compare the antiviral activity of 6-azauridine and this compound.

Cell Culture and Virus Propagation
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus, Vero cells for Dengue virus, and Huh-7 cells for Human Coronavirus would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stocks: Viral stocks would be propagated in their respective cell lines. Viral titers would be determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Confluent monolayers of cells in 6-well plates would be infected with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • The virus inoculum would be removed, and the cells would be washed with phosphate-buffered saline (PBS).

  • An overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel) containing serial dilutions of the test compounds (6-azauridine or this compound) would be added to each well.

  • The plates would be incubated at 37°C for 48-72 hours until plaques are visible.

  • The overlay would be removed, and the cells would be fixed and stained with a crystal violet solution.

  • The number of plaques in each well would be counted, and the EC50 value would be calculated as the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)
  • Cells would be seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.

  • The culture medium would be replaced with fresh medium containing serial dilutions of the test compounds.

  • After 72 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) would be added to each well and incubated for another 4 hours.

  • The medium would be removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) would be added to dissolve the formazan (B1609692) crystals.

  • The absorbance at 570 nm would be measured using a microplate reader.

  • The CC50 value would be calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualizations

Antiviral_Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Drug 6-Azauridine Prodrug->Drug Cellular Esterases Active_Metabolite 6-Azauridine-5'-monophosphate Drug->Active_Metabolite Uridine-Cytidine Kinase UMP_Synthase UMP Synthase Inhibition Inhibition of Pyrimidine Biosynthesis UMP_Synthase->Inhibition Orotidylic_Decarboxylase Orotidylic Acid Decarboxylase Orotidylic_Decarboxylase->Inhibition Active_Metabolite->UMP_Synthase Inhibits Active_Metabolite->Orotidylic_Decarboxylase Inhibits Viral_Replication Viral RNA/DNA Synthesis Inhibition->Viral_Replication Blocks

Caption: Metabolic activation of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MDCK, Vero, Huh-7) Virus_Propagation 2. Virus Propagation & Titration Cell_Culture->Virus_Propagation Cytotoxicity_Assay 4b. Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 4a. Antiviral Activity Assay (Plaque Reduction) Virus_Propagation->Antiviral_Assay Compound_Prep 3. Compound Preparation (Serial Dilutions) Compound_Prep->Antiviral_Assay Compound_Prep->Cytotoxicity_Assay EC50_Calc 5a. Calculate EC50 Antiviral_Assay->EC50_Calc CC50_Calc 5b. Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc 6. Calculate Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for antiviral and cytotoxicity evaluation.

References

A Comparative Guide to the In Vivo Efficacy of 6-Azauridine and its Prodrug, Azaribine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, understanding the in vivo performance of a drug candidate and its prodrugs is critical for advancing promising therapeutics. This guide provides a detailed comparison of the in vivo efficacy of the antimetabolite 6-azauridine (B1663090) and its orally bioavailable prodrug, 2',3',5'-tri-O-acetyl-6-azauridine (azaribine). While the focus of this guide is on the triacetylated form due to the greater availability of public data, the principles of prodrug strategy discussed are also relevant to other ester-based prodrugs like 2',3',5'-Tri-O-benzoyl-6-azauridine.

Overview of 6-Azauridine and the Prodrug Strategy

6-Azauridine is a synthetic nucleoside analog that acts as an antimetabolite, interfering with the de novo synthesis of pyrimidine (B1678525) nucleotides.[1][2] Its active form, 6-azauridine-5'-monophosphate, is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the biosynthesis of uridine (B1682114) monophosphate (UMP).[1] This disruption of pyrimidine metabolism leads to the inhibition of DNA and RNA synthesis, thereby exerting cytotoxic effects on rapidly proliferating cells, such as cancer cells and viruses.[1][2]

Despite its therapeutic potential, 6-azauridine exhibits poor oral bioavailability, limiting its clinical utility. To overcome this limitation, esterified prodrugs have been developed. Azaribine (2',3',5'-tri-O-acetyl-6-azauridine) is one such prodrug designed to enhance oral absorption.[3] Following oral administration, the acetyl groups are cleaved by esterases in the body to release the active drug, 6-azauridine.[3]

Comparative In Vivo Efficacy

Parameter6-Azauridine (Oral Administration)Azaribine (Oral Administration)6-Azauridine (Intravenous Administration)
Antitumor Activity
Tumor Growth Inhibition (%)LowModerate to HighHigh
Increase in Lifespan (%)MinimalSignificantSignificant
Antiviral Activity
Reduction in Viral Titer (log10)LowModerateHigh
Pharmacokinetics
Oral Bioavailability (%)<10%>70%N/A
Peak Plasma Concentration (Cmax)LowHighHigh
Time to Peak Concentration (Tmax)VariableConsistentImmediate

Note: This table is a representative summary based on the known limitations of oral 6-azauridine and the documented improvements in bioavailability with azaribine. Actual values would be dependent on the specific animal model, tumor or viral type, and dosing regimen.

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of 6-azauridine and its prodrugs are crucial for the reproducibility and interpretation of results. Below are representative protocols for assessing antitumor and antiviral efficacy in a murine model.

In Vivo Antitumor Efficacy Model

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Tumor Model: Subcutaneous implantation of 1 x 10^6 murine leukemia L1210 cells into the flank.

2. Drug Formulation and Administration:

  • 6-Azauridine: Dissolved in sterile saline for intravenous (IV) injection or suspended in 0.5% carboxymethylcellulose (CMC) for oral gavage.

  • Azaribine: Suspended in 0.5% CMC for oral gavage.

  • Dosing: Treatment is initiated when tumors reach a palpable size (e.g., 100 mm³).

    • 6-Azauridine (IV): 50 mg/kg, daily for 5 days.

    • 6-Azauridine (Oral): 200 mg/kg, daily for 5 days.

    • Azaribine (Oral): 100 mg/kg, daily for 5 days.

  • A vehicle control group (0.5% CMC, oral gavage) is included.

3. Efficacy Assessment:

  • Tumor volume is measured every other day using calipers (Volume = 0.5 x length x width²).

  • Animal body weight is monitored as an indicator of toxicity.

  • The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • A secondary endpoint can be the increase in lifespan of the treated animals compared to the control group.

In Vivo Antiviral Efficacy Model

1. Animal Model:

  • Species: Male C57BL/6 mice, 4-6 weeks old.

  • Viral Model: Intranasal infection with a lethal dose of Influenza A virus.

2. Drug Formulation and Administration:

  • Formulations are as described for the antitumor model.

  • Dosing: Prophylactic or therapeutic regimens can be employed. For a therapeutic model, treatment is initiated 24 hours post-infection.

    • 6-Azauridine (IV): 25 mg/kg, twice daily for 5 days.

    • Azaribine (Oral): 50 mg/kg, twice daily for 5 days.

  • A vehicle control group is included.

3. Efficacy Assessment:

  • Survival is monitored daily for 14-21 days.

  • Viral titers in the lungs are determined at specific time points post-infection (e.g., day 3 and day 5) by plaque assay or qRT-PCR.

  • Body weight loss and other clinical signs of illness are recorded daily.

Visualizing the Prodrug Strategy and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

prodrug_mechanism Prodrug 2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine) Active_Drug 6-Azauridine Prodrug->Active_Drug Esterases Active_Metabolite 6-Azauridine-5'-monophosphate Active_Drug->Active_Metabolite Uridine Kinase Target_Enzyme OMP Decarboxylase Active_Metabolite->Target_Enzyme Inhibition Pathway_Inhibition Inhibition of de novo Pyrimidine Synthesis Target_Enzyme->Pathway_Inhibition

Caption: Conversion of the prodrug Azaribine to its active form and mechanism of action.

experimental_workflow cluster_preclinical_model In Vivo Model cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Xenograft, Infection) Drug_Administration Drug Administration (Route, Dose, Schedule) Animal_Model->Drug_Administration Monitoring Monitoring (Tumor Size, Survival, Viral Load) Drug_Administration->Monitoring Efficacy_Evaluation Efficacy Evaluation (TGI, ILS, Viral Titer Reduction) Monitoring->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Monitoring->Toxicity_Assessment End End Efficacy_Evaluation->End Toxicity_Assessment->End Start Start Start->Animal_Model

Caption: A typical experimental workflow for in vivo efficacy studies.

Conclusion

The use of a prodrug strategy, exemplified by azaribine, is a viable approach to enhance the oral bioavailability and, consequently, the in vivo efficacy of 6-azauridine. While direct comparative data for this compound is limited, the principles demonstrated with the triacetylated form provide a strong rationale for its potential as an effective oral therapeutic. The experimental protocols outlined here offer a foundational framework for researchers to conduct their own comparative in vivo studies to further elucidate the therapeutic potential of these compounds.

References

A Comparative Analysis of Benzoylated versus Non-Benzoylated 6-Azauridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the characteristics and performance of 6-azauridine (B1663090) and its benzoylated prodrug.

This guide provides a comprehensive comparison of non-benzoylated 6-azauridine and its benzoylated counterpart, 2',3',5'-tri-O-benzoyl-6-azauridine. The aim is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions in their work.

6-Azauridine is a synthetic analogue of the nucleoside uridine (B1682114) with established antimetabolite activity. It interferes with the de novo pyrimidine (B1678525) synthesis pathway, thereby inhibiting DNA and RNA synthesis.[1] This mechanism has rendered it a compound of interest for its antineoplastic and broad-spectrum antiviral properties.[1][2][3] However, its clinical utility can be hampered by suboptimal pharmacokinetic properties. To address this, prodrug strategies, such as benzoylation, are employed to enhance its therapeutic potential. Benzoylation involves the addition of benzoyl groups to the ribose moiety of 6-azauridine, creating this compound. This modification is designed to improve key physicochemical properties, such as lipophilicity, which can lead to enhanced oral bioavailability and cellular uptake.[4]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for 6-azauridine and its benzoylated derivative. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, some values for the benzoylated form are estimations based on the known effects of benzoylation on similar nucleoside analogues and data available for the acetylated prodrug, azaribine.

Table 1: Physicochemical Properties

Property6-AzauridineThis compound
Molecular Formula C₈H₁₁N₃O₆C₂₉H₂₃N₃O₉
Molecular Weight 245.19 g/mol [4]557.51 g/mol
Aqueous Solubility SolublePredicted to be poorly soluble
Lipophilicity (LogP) LowPredicted to be high
Stability Stable in aqueous solutionStable; subject to hydrolysis to 6-azauridine

Table 2: Biological Activity

Parameter6-AzauridineThis compound
Mechanism of Action Inhibition of Orotidine 5'-Monophosphate DecarboxylaseProdrug, converted to 6-azauridine intracellularly
Cytotoxicity (IC₅₀) Cell line dependentPredicted to be lower than 6-azauridine (as prodrug)
Antiviral Activity (EC₅₀) Virus dependent; active against various RNA virusesPredicted to be lower than 6-azauridine (as prodrug)

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Protocol:

  • An excess amount of the test compound (either 6-azauridine or this compound) is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in mg/mL or µg/mL.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (6-azauridine and this compound) and incubated for a further 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Protocol:

  • Cell Seeding: A monolayer of host cells susceptible to the virus of interest (e.g., Vero cells for many viruses) is prepared in 6-well or 12-well plates.

  • Virus Infection: The cells are infected with a known amount of the virus (e.g., 100 plaque-forming units per well) in the presence of various concentrations of the test compounds.

  • Overlay: After a 1-2 hour adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the test compounds. This overlay restricts the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet), and the viral plaques (zones of cell death) are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Benzoylated_6AU This compound (Prodrug) 6AU_int 6-Azauridine Benzoylated_6AU->6AU_int Hydrolysis Esterases Esterases 6AU_ext 6-Azauridine 6AU_ext->6AU_int Transport 6AU_MP 6-Azauridine Monophosphate 6AU_int->6AU_MP Phosphorylation OMP_Decarboxylase Orotidine 5'-Monophosphate Decarboxylase 6AU_MP->OMP_Decarboxylase Inhibition UMP Uridine Monophosphate (UMP) OMP_Decarboxylase->UMP Catalysis Pyrimidine_Synthesis De Novo Pyrimidine Synthesis UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA and RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis

Caption: Mechanism of action of 6-azauridine and its benzoylated prodrug.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data Plaque_Reduction_Workflow Start Prepare Cell Monolayer Infect Infect with Virus + Test Compound Start->Infect Adsorb Adsorption (1-2h) Infect->Adsorb Overlay Add Semi-solid Overlay Adsorb->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC₅₀ Count_Plaques->Analyze_Data

References

Enhanced Lipophilicity of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipophilicity of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the anticancer and antiviral agent 6-azauridine (B1663090). By masking the hydrophilic hydroxyl groups of the parent compound with benzoyl moieties, this compound exhibits significantly enhanced lipophilicity, a critical factor for improved oral bioavailability and cellular uptake. This guide presents a comparison with 6-azauridine and its triacetylated analogue, Azaribine, supported by physicochemical data and a detailed experimental protocol for lipophilicity determination.

Physicochemical Properties and Lipophilicity Comparison

The lipophilicity of a drug molecule is a key determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP), the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium, is the most common measure of lipophilicity. An increase in the LogP value indicates higher lipophilicity.

The addition of three benzoyl groups to the 6-azauridine scaffold dramatically increases its lipophilicity. To provide a clear comparison, the table below includes the calculated LogP values for 6-azauridine, its triacetylated prodrug Azaribine, and an estimated LogP for this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Calculated)Reference
6-AzauridineC₈H₁₁N₃O₆245.19-2.14PubChem CID: 5901
2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine)C₁₄H₁₇N₃O₉371.30-0.2PubChem CID: 16574[1]
This compoundC₂₉H₂₃N₃O₉557.51~4.0 - 5.0 (Estimated)Based on the contribution of three benzoyl groups

Experimental Protocol: Determination of Lipophilicity using Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Reversed-phase thin-layer chromatography (RP-TLC) is a reliable and widely used method for the experimental determination of lipophilicity. This technique measures the retention of a compound on a nonpolar stationary phase with a polar mobile phase. The retention factor (Rf) is then used to calculate the RM value, which is linearly related to the LogP value.

Materials:

  • RP-18 F₂₅₄ TLC plates

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Test compounds (6-azauridine, 2',3',5'-Tri-O-acetyl-6-azauridine, this compound)

  • Reference compounds with known LogP values

Procedure:

  • Preparation of Mobile Phases: Prepare a series of mobile phases with varying concentrations of methanol in water (e.g., 50%, 60%, 70%, 80% v/v).

  • Sample Preparation: Dissolve the test and reference compounds in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Spotting: Using capillary tubes, spot the dissolved samples onto the baseline of the RP-18 TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Calculation of Rf and RM:

    • Measure the distance traveled by the compound and the solvent front.

    • Calculate the Rf value for each compound: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).

    • Calculate the RM value using the formula: RM = log((1/Rf) - 1).

  • Determination of RM0: Plot the RM values against the concentration of the organic solvent in the mobile phase. Extrapolate the linear regression to 0% organic solvent to obtain the RM0 value, which is a measure of lipophilicity.

  • Calibration and LogP Determination: A calibration curve is constructed by plotting the RM0 values of the reference compounds against their known LogP values. The LogP of the test compounds can then be determined from this calibration curve.

Mechanism of Action: Inhibition of De Novo Pyrimidine (B1678525) Biosynthesis

This compound acts as a prodrug, being metabolized in vivo to release the active compound, 6-azauridine. 6-Azauridine exerts its cytotoxic and antiviral effects by inhibiting the de novo biosynthesis of pyrimidine nucleotides. Specifically, 6-azauridine is converted intracellularly to 6-azauridine-5'-monophosphate (B1206782) (6-aza-UMP), which is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The inhibition of this pathway leads to the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately leading to the cessation of cell proliferation and viral replication.

DeNovoPyrimidineBiosynthesis CO2 CO2 + Glutamine CarbamoylPhosphate Carbamoyl Phosphate CO2->CarbamoylPhosphate CPSII CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate Aspartate Aspartate Aspartate->CarbamoylAspartate ATCase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP OPRTase UMP Uridine-5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA Azauridine 6-Azauridine AzaUMP 6-Aza-UMP Azauridine->AzaUMP Uridine Kinase AzaUMP->OMP Inhibition ProdrugWorkflow Extracellular Extracellular Space CellMembrane Cell Membrane (Lipid Bilayer) Prodrug_int This compound Intracellular Intracellular Space Prodrug_ext This compound (Lipophilic) Prodrug_ext->Prodrug_int Passive Diffusion Azauridine 6-Azauridine (Hydrophilic) Prodrug_int->Azauridine AzaUMP 6-Aza-UMP (Active Metabolite) Azauridine->AzaUMP Target OMP Decarboxylase AzaUMP->Target

References

Cross-Validation of 2',3',5'-Tri-O-benzoyl-6-azauridine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the antiviral and anticancer agent 6-azauridine (B1663090). Its performance is cross-validated against two established antimetabolites: 5-fluorouracil (B62378) and gemcitabine (B846). This document summarizes key experimental data, outlines relevant protocols, and visualizes the underlying biochemical pathways to facilitate a comprehensive understanding of their therapeutic potential.

Introduction to this compound and its Core Mechanism

This compound is a synthetic derivative of 6-azauridine, a uridine (B1682114) analog. The benzoyl groups enhance its lipophilicity, thereby improving its oral bioavailability. Once inside the cell, these groups are cleaved, releasing the active compound, 6-azauridine.

The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Specifically, it targets the enzyme Uridine Monophosphate (UMP) Synthase . This bifunctional enzyme catalyzes the final two steps in the synthesis of UMP:

  • Orotate (B1227488) Phosphoribosyltransferase (OPRTase) : Converts orotate to orotidine-5'-monophosphate (OMP).

  • Orotidine-5'-Monophosphate Decarboxylase (OMPDC) : Decarboxylates OMP to form UMP.[3]

6-Azauridine is converted intracellularly to 6-azauridine 5'-monophosphate (AzaUMP), which acts as a potent competitive inhibitor of OMP decarboxylase.[4] This inhibition leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. Consequently, cellular proliferation, particularly in rapidly dividing cancer cells and replicating viruses, is halted.[5][6]

Comparative Analysis with Alternative Antimetabolites

To contextualize the therapeutic potential of this compound, its mechanism and activity are compared with two widely used antimetabolites: 5-fluorouracil and gemcitabine.

5-Fluorouracil (5-FU)

5-Fluorouracil is a pyrimidine analog that exerts its cytotoxic effects through multiple mechanisms.[7] Its primary mode of action is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[8] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction and cell death.[9]

Gemcitabine

Gemcitabine is a nucleoside analog of deoxycytidine.[10] After intracellular phosphorylation to its active di- and triphosphate forms, it primarily inhibits DNA synthesis.[11] The triphosphate form competes with dCTP for incorporation into DNA, leading to chain termination. The diphosphate (B83284) form inhibits ribonucleotide reductase, an enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[10] While initially developed as an anticancer agent, gemcitabine also exhibits broad-spectrum antiviral activity.[1][12]

Quantitative Data Presentation

The following tables summarize the available quantitative data for 6-azauridine (the active form of the topic compound), 5-fluorouracil, and gemcitabine. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Anticancer Activity (IC50, µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)PC3 (Prostate)
6-Azauridine Sensitive (p53+/+)[6]----
5-Fluorouracil ~5-~3.5-6.3[13]~3.8[13]~53.54[14]
Gemcitabine -----

Data compiled from multiple sources, and direct comparison should be made with caution.

Table 2: In Vitro Antiviral Activity (EC50, µM)

CompoundSARS-CoV-2MERS-CoVEnterovirusFlaviviruses
6-Azauridine ---Active[11]
5-Fluorouracil ----
Gemcitabine 1.2[1]1.2[15]Active[12]-

Data compiled from multiple sources, and direct comparison should be made with caution.

Table 3: Enzyme Inhibition (Ki, nM)

CompoundEnzymeOrganismKi (nM)
6-Azauridine 5'-Monophosphate OMP DecarboxylasePlasmodium falciparum12[4]

Experimental Protocols

Orotidine-5'-Monophosphate (OMP) Decarboxylase Inhibition Assay

This spectrophotometric assay measures the activity of OMP decarboxylase by monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

Principle: Orotidine 5'-Monophosphate --(OMP Decarboxylase)--> Uridine 5'-Monophosphate + CO₂

Reagents:

  • 30 mM Tris-HCl buffer, pH 8.0

  • 75 mM MgCl₂

  • 18 mM Orotidine 5'-Monophosphate (OMP) solution

  • OMP Decarboxylase enzyme solution (30-60 units/mL)

Procedure:

  • In a quartz cuvette, combine the Tris-HCl buffer, MgCl₂ solution, and OMP solution.

  • Equilibrate the mixture to 30°C and monitor the absorbance at 295 nm until stable.

  • Initiate the reaction by adding the OMP decarboxylase enzyme solution.

  • Immediately mix and record the decrease in absorbance at 295 nm for approximately 5 minutes.

  • To test inhibitors, include varying concentrations of the compound in the reaction mixture before the addition of the enzyme.

  • Calculate the rate of reaction and determine the inhibitory constants (e.g., IC50, Ki).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

De_Novo_Pyrimidine_Synthesis_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition Orotate Orotate OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRTase UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Azauridine 6-Azauridine AzaUMP 6-Azauridine-5'-Monophosphate Azauridine->AzaUMP Intracellular Activation AzaUMP->OMP Inhibits OMP Decarboxylase

Caption: Inhibition of de novo pyrimidine synthesis by 6-azauridine.

Comparative_Mechanisms_of_Action cluster_6Aza 6-Azauridine cluster_5FU 5-Fluorouracil cluster_Gem Gemcitabine node_6Aza 6-Azauridine node_OMPDC OMP Decarboxylase Inhibition node_6Aza->node_OMPDC node_Pyrimidine Pyrimidine Synthesis Blockage node_OMPDC->node_Pyrimidine node_5FU 5-Fluorouracil node_TS Thymidylate Synthase Inhibition node_5FU->node_TS node_DNA_RNA_damage DNA/RNA Incorporation node_5FU->node_DNA_RNA_damage node_Gem Gemcitabine node_RNR Ribonucleotide Reductase Inhibition node_Gem->node_RNR node_DNA_synthesis DNA Synthesis Inhibition node_RNR->node_DNA_synthesis

Caption: Comparative mechanisms of action of key antimetabolites.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound, through its active form 6-azauridine, presents a clear mechanism of action by targeting the de novo pyrimidine synthesis pathway via inhibition of OMP decarboxylase. This mode of action is distinct from that of 5-fluorouracil, which primarily inhibits thymidylate synthase, and gemcitabine, which targets DNA synthesis. While direct comparative quantitative data for the benzoylated prodrug is limited, the established activity of 6-azauridine suggests its potential as a valuable therapeutic agent. Further head-to-head studies are warranted to definitively establish its comparative efficacy and therapeutic index against established antimetabolites in various cancer and viral models. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for such future investigations.

References

A Comparative Guide to the Therapeutic Index of 6-Azauridine and its Prodrug, 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of the antimetabolite 6-azauridine (B1663090) and its benzoylated prodrug, 2',3',5'-Tri-O-benzoyl-6-azauridine. Due to the limited availability of direct comparative data for the benzoylated form, this guide incorporates data for the closely related and clinically studied prodrug, 2',3',5'-Tri-O-acetyl-6-azauridine (azaribine), as a surrogate to facilitate a broader comparison. The objective is to present available experimental data on efficacy and toxicity to inform preclinical and clinical research decisions.

Executive Summary

6-Azauridine is a pyrimidine (B1678525) analog that acts as an antimetabolite, interfering with de novo pyrimidine biosynthesis. Its clinical utility, however, can be limited by its pharmacological properties. Prodrugs, such as acylated derivatives, are designed to improve oral bioavailability and potentially enhance the therapeutic index. This guide compiles and compares the available non-clinical and clinical data for 6-azauridine and its acylated prodrugs to provide a framework for assessing their relative therapeutic potential.

Data Presentation

The following tables summarize the available quantitative data for 6-azauridine and its acetylated prodrug, azaribine (B1665923). It is important to note the different routes of administration and animal models used in these studies, which can significantly influence the results.

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation
6-AzauridineCatIntraperitoneal2400[1]
6-AzauridineDogIntraperitoneal3400[1]
6-AzauridineMouseIntraperitoneal11250[1]
This compound--Data not available-
2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine)--Data not available-

Table 2: Efficacy Data (ED50 / Effective Dose)

CompoundIndicationAnimal Model/Study TypeRoute of AdministrationEffective DoseCitation
6-AzauridineChildhood Acute Myelocytic LeukemiaClinical Trial-Part of a combination therapy[2]
2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine)PsoriasisClinical TrialOral125 mg/kg/day[3]
2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine)PsoriasisClinical TrialOralInitial: 25-50 mg/day[4][5]

Note on Data Gaps: There is a significant lack of publicly available, directly comparable LD50 and ED50 data for both 6-azauridine (especially via the oral route) and this compound. The provided data for azaribine in psoriasis indicates a clinical effective dose, but a corresponding LD50 for calculating a precise therapeutic index is not available in the searched literature.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

6-Azauridine exerts its therapeutic effect by inhibiting the de novo pyrimidine biosynthesis pathway. Specifically, it is converted intracellularly to 6-azauridine-5'-monophosphate (B1206782) (6-aza-UMP), which is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the synthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By blocking this pathway, 6-azauridine depletes the cell of essential pyrimidines, leading to the inhibition of cell proliferation.

Pyrimidine_Biosynthesis_Inhibition Orotate Orotate OMP Orotidine-5'-phosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine-5'-phosphate (UMP) OMP->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA DNA/RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Azauridine 6-Azauridine Aza_UMP 6-Aza-UMP Azauridine->Aza_UMP Uridine Kinase Aza_UMP->Inhibition OMP_Decarboxylase OMP Decarboxylase OMP_Decarboxylase->UMP Inhibition->OMP_Decarboxylase Inhibition

Caption: Inhibition of OMP Decarboxylase by 6-Azauridine.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the therapeutic index. The following sections outline standardized methodologies for assessing acute toxicity (LD50) and antitumor efficacy (ED50).

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)

This protocol describes the Acute Toxic Class Method, which allows for the classification of a substance's toxicity with a reduced number of animals.

  • Animal Selection and Housing:

    • Use healthy, young adult rodents (e.g., rats or mice) from a single sex (typically females, as they are often more sensitive).

    • House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Provide free access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation and Administration:

    • Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for the administration of the desired dose in a volume that does not exceed 1-2 mL/100g body weight.

    • Administer the substance as a single oral dose via gavage.

  • Procedure:

    • The test is conducted in a stepwise manner using three animals per step.

    • The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on any existing information about the substance's toxicity. In the absence of data, a starting dose of 300 mg/kg is often used.

    • The outcome of the first step (number of mortalities within a specified time) determines the next step:

      • If mortality is high, the dose for the next step is decreased.

      • If no or low mortality is observed, the dose is increased.

    • This process is continued until the toxicity class of the substance can be determined.

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Conduct a gross necropsy on all animals at the end of the observation period.

LD50_Workflow Start Start Select_Animals Select Healthy Young Adult Rodents Start->Select_Animals Fasting Fast Animals (overnight for rats) Select_Animals->Fasting Prepare_Dose Prepare Test Substance in Vehicle Fasting->Prepare_Dose Administer_Dose Administer Single Oral Dose (Gavage) Prepare_Dose->Administer_Dose Observe_24h Observe for 24h (Mortality & Toxicity) Administer_Dose->Observe_24h Decision Assess Outcome Observe_24h->Decision Decrease_Dose Decrease Dose for Next Step Decision->Decrease_Dose High Mortality Increase_Dose Increase Dose for Next Step Decision->Increase_Dose Low/No Mortality Observe_14d Continue Observation for 14 Days Decision->Observe_14d Toxicity Class Determined Decrease_Dose->Administer_Dose Increase_Dose->Administer_Dose Necropsy Perform Gross Necropsy Observe_14d->Necropsy End End Necropsy->End ED50_Workflow Start Start Implant_Tumor Implant Tumor Cells in Immunocompromised Mice Start->Implant_Tumor Tumor_Growth Monitor Tumor Growth Implant_Tumor->Tumor_Growth Randomize Randomize Animals into Control & Treatment Groups Tumor_Growth->Randomize Tumors Reach Palpable Size Treat Administer Vehicle (Control) or Test Compound (Treatment) Randomize->Treat Monitor Measure Tumor Volume & Body Weight Regularly Treat->Monitor Analyze Analyze Tumor Growth Inhibition Monitor->Analyze Determine_ED50 Determine ED50 Analyze->Determine_ED50 End End Determine_ED50->End

References

Safety Operating Guide

Proper Disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine, a purine (B94841) nucleoside analog utilized in research for its potential antitumor activities, is critical to ensure laboratory safety and environmental protection.[1][2] Due to its classification and potential cytotoxic properties, this compound must be managed as hazardous chemical waste. This guide provides essential, step-by-step procedures for its safe handling and disposal.

Chemical and Hazard Profile

Quantitative Data Summary

PropertyValueSource
CAS Number 2122-14-1Inferred from chemical databases
Molecular Formula C29H23N3O8Inferred from chemical structure
Classification Purine Nucleoside AnalogMedChemExpress[1]
Potential Hazards Cytotoxic, potential antitumor agentMedChemExpress[1], ChemicalBook[2]

Step-by-Step Disposal Protocol

Adherence to the following procedures is mandatory for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.

  • For handling larger quantities or when there is a risk of aerosolization, consider using a chemical fume hood and respiratory protection.

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated materials such as weighing boats, pipette tips, and gloves must also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container for chemical waste.

3. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • List of all constituents and their approximate concentrations.

    • The date the waste was first added to the container.

    • The responsible researcher's name and contact information.

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to prevent spills.

5. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS office to arrange for pickup and disposal.

  • Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Generate Waste (Unused chemical, contaminated labware, solutions) B Solid Waste (Powder, contaminated consumables) A->B C Liquid Waste (Solutions containing the compound) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Package in sealed, labeled hazardous waste container B->E F Package in sealed, labeled hazardous liquid waste container C->F G Place in labeled sharps container for chemical waste D->G H Store in designated satellite accumulation area E->H F->H G->H I Contact EHS for pickup and final disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

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